Riok2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(4-methyl-2-pyridinyl)-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-19-17(10-13)20-18(21)12-14-6-7-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,19,20,21) |
InChI Key |
HPQZTEVMVAVGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Riok2-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riok2-IN-1 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase that has emerged as a significant target in cancer therapy.[1] RIOK2 plays a crucial role in the fundamental cellular process of ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.[2][3] Its overexpression has been documented in a variety of human cancers, including non-small cell lung cancer, glioblastoma, and oral squamous cell carcinoma, where it often correlates with a poor prognosis.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound and its implications for drug development, based on current scientific literature.
Core Mechanism of Action: Inhibition of Ribosome Biogenesis
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of RIOK2. RIOK2 is essential for the cytoplasmic maturation of the pre-40S ribosomal subunit, a critical step in the production of functional ribosomes.[2][3] Depletion or inhibition of RIOK2's catalytic activity stalls this maturation process, leading to a deficit of functional 40S ribosomal subunits.[2] This, in turn, results in a significant reduction in overall protein synthesis, a hallmark of RIOK2 inhibition.[2][5][6] The cellular consequences of this disruption are profound, particularly for rapidly proliferating cancer cells that have a high demand for protein synthesis to sustain their growth and division. The downstream effects include cell cycle arrest and the induction of apoptosis.[2][5][6][7]
Quantitative Data: Potency and Efficacy
This compound served as a lead compound for the development of more potent inhibitors, such as CQ211.[1] The following tables summarize the key quantitative data for these compounds.
| Compound | Binding Affinity (Kd) | Cellular Activity (IC50) | Cell Line |
| This compound | 150 nM | 14,600 nM (14.6 µM) | Not specified |
| CQ211 | 6.1 nM | 0.61 µM | MKN-1 |
| 0.38 µM | HT-29 |
Data sourced from MedchemExpress.[1][8]
| Compound | Biochemical Assay (IC50) | Target Activity |
| CQ211 | 0.139 µM | RIOK2 ATPase Activity |
Data sourced from ACS Publications.[9]
Signaling Pathways Modulated by RIOK2 Inhibition
RIOK2 does not function in isolation; it is integrated into key cellular signaling networks that control cell growth, proliferation, and survival. Inhibition of RIOK2, therefore, has cascading effects on these pathways.
The Akt/mTOR Signaling Pathway
RIOK2 has been shown to form a complex with RIOK1 and mTOR, leading to the enhancement of the Akt signaling pathway.[2][10] The inhibition of RIOK2 diminishes Akt signaling, which is a critical pro-survival pathway in many cancers.[2][10] Furthermore, the inhibitor CQ211 has been demonstrated to suppress the phosphorylation of mTOR in cancer cells.[8]
The MAPK Signaling Pathway
RIOK2 is a downstream target of the MAPK pathway. The MAPK-activated kinase RSK can directly phosphorylate RIOK2, which in turn stimulates the cytoplasmic maturation of pre-40S particles.[3] This provides a direct link between growth factor signaling (which often activates the MAPK pathway) and the regulation of ribosome biogenesis. Inhibition of RIOK2 would disrupt this link, further contributing to the anti-proliferative effects.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the cited literature outlines the key experimental approaches used to elucidate the mechanism of action of RIOK2 inhibitors.
siRNA-mediated Knockdown of RIOK2
-
Objective: To assess the cellular effects of reduced RIOK2 expression.
-
Methodology:
-
Human oral squamous cell carcinoma cell lines are cultured under standard conditions.
-
Cells are transfected with small interfering RNAs (siRNAs) specifically targeting RIOK2 mRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Post-transfection, cells are incubated for a defined period (e.g., 48-72 hours) to allow for RIOK2 protein depletion.
-
The efficiency of knockdown is confirmed by Western blotting or qRT-PCR.
-
Downstream cellular assays are performed, such as cell viability assays (e.g., MTT or CellTiter-Glo), protein synthesis measurement (e.g., puromycin incorporation assay), and cell cycle analysis (e.g., flow cytometry with propidium iodide staining).[2][5]
-
In Vitro Kinase Assay (ADP-Glo™)
-
Objective: To measure the direct inhibitory effect of a compound on the ATPase activity of RIOK2.
-
Methodology:
-
Recombinant RIOK2 protein is incubated with a specific concentration of ATP and the test compound (e.g., CQ211) in a kinase buffer.[9]
-
The kinase reaction is allowed to proceed for a set time at a controlled temperature.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence intensity, which is proportional to the ADP generated and thus the kinase activity, is measured using a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.[9]
-
Xenograft Mouse Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of RIOK2 inhibitors.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MKN-1).[8]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The RIOK2 inhibitor (e.g., CQ211 at 25 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once daily for 18 consecutive days).[8]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[8]
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of targeted anti-cancer agents. Their mechanism of action, centered on the inhibition of the fundamental process of ribosome biogenesis, provides a strong rationale for their efficacy in rapidly dividing cancer cells. The downstream modulation of critical signaling pathways like Akt/mTOR and the disruption of the MAPK pathway's influence on protein synthesis further underscore the therapeutic potential of RIOK2 inhibition. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring combination therapies, and identifying predictive biomarkers to select patient populations most likely to respond to this novel therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 5. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Riok2-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of RIO Kinase 2 (Riok2) in cancer cells, with a specific focus on the small molecule inhibitor Riok2-IN-1 and its derivatives. This document details the role of Riok2 in cancer, summarizes key quantitative data for Riok2 inhibitors, provides detailed experimental protocols for target validation, and visualizes the relevant signaling pathways and experimental workflows.
Introduction: Riok2 as a Compelling Cancer Target
RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][2] Rapidly proliferating cancer cells have a high demand for protein synthesis to sustain their growth and division, making ribosome biogenesis an attractive target for anti-cancer therapies.[3]
Numerous studies have demonstrated the overexpression of RIOK2 in a variety of human cancers, including non-small cell lung cancer (NSCLC), glioblastoma, acute myeloid leukemia (AML), and tongue squamous cell carcinoma (TSCC).[1][3] High expression of RIOK2 is often correlated with poor prognosis and metastasis. The inhibition of RIOK2, either through genetic methods like siRNA or pharmacological intervention, has been shown to decrease cancer cell proliferation, induce cell cycle arrest, and promote apoptosis, highlighting its potential as a therapeutic target.[1][3]
RIOK2 is implicated in key cancer-promoting signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[4][5] It has been shown to form complexes with RIOK1 and mTOR, enhancing Akt signaling.[4] This central role in both ribosome biogenesis and oncogenic signaling pathways further solidifies Riok2 as a promising target for the development of novel cancer therapies.
This compound and Related Inhibitors: Tools for Target Validation
This compound is a small molecule identified as a potent and selective inhibitor of Riok2. While it exhibits a strong binding affinity for Riok2, its cellular activity is relatively low.[1]
CQ211 , a derivative of this compound, was developed to improve cellular potency and has demonstrated significant anti-proliferative activity in cancer cell lines and in vivo models.[6] It shows high selectivity for Riok2 and effectively suppresses its ATPase activity.[7]
It is important to note that another compound, NSC139021 , was initially reported as a Riok2 inhibitor. However, subsequent research has shown that its anti-tumor effects in glioblastoma are independent of Riok2, acting instead through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[8] This underscores the critical importance of rigorous target validation for any potential inhibitor.
Quantitative Data Summary
The following tables summarize the available quantitative data for Riok2 inhibitors.
| Inhibitor | Target | Binding Affinity (Kd) | Reference |
| This compound | Riok2 | 150 nM | [1] |
| CQ211 | Riok2 | 6.1 nM | [6] |
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| This compound | HEK293 | NanoBRET | 14,600 nM | [6] |
| CQ211 | MKN-1 | Cell Viability | 610 nM | [6] |
| CQ211 | HT-29 | Cell Viability | 380 nM | [6] |
| CQ211 | U87MG | Cell Proliferation | 1.65 µM | [7] |
| CQ211 | MOLT4 | Cell Proliferation | 2.12 µM | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the target validation of Riok2 inhibitors.
Cell Viability Assay
This protocol is used to assess the effect of a Riok2 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Riok2 inhibitor (e.g., this compound, CQ211)
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® 2.0 Assay kit or similar ATP-based assay
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10³ cells per well in 100 µL of complete medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the Riok2 inhibitor in complete medium. Ensure the final DMSO concentration does not exceed 0.1%. A vehicle control (DMSO only) should be included.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is used to determine the effect of a Riok2 inhibitor on the protein levels of Riok2 and downstream signaling molecules.
Materials:
-
Cancer cell lines
-
Riok2 inhibitor
-
DMSO
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Riok2, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the Riok2 inhibitor or DMSO for the desired time.
-
Wash cells with ice-cold PBS.[5]
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Cellular Thermal Shift Assay (CETSA)
This assay directly assesses the engagement of the Riok2 inhibitor with its target protein in a cellular context by measuring changes in the thermal stability of Riok2.[10]
Materials:
-
Cancer cell lines
-
Riok2 inhibitor
-
DMSO
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Liquid nitrogen
-
Lysis buffer (without detergents, e.g., PBS with protease inhibitors)
-
Ultracentrifuge
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the Riok2 inhibitor at the desired concentration or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[11]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Riok2 in each sample by Western blot, as described in the protocol above.
-
-
Data Interpretation:
-
A shift in the melting curve of Riok2 to a higher temperature in the inhibitor-treated samples compared to the DMSO control indicates target engagement and stabilization of the protein by the inhibitor.
-
Alternatively, an isothermal dose-response can be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the IC₅₀ of target engagement.[11]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Riok2 and a typical workflow for Riok2 inhibitor target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. CETSA [cetsa.org]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
Riok2-IN-1 and Its Implications for Ribosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. Dysregulation of this pathway is a hallmark of several diseases, including cancer, making it an attractive target for therapeutic intervention. Rio kinase 2 (RIOK2), an atypical serine/threonine kinase, plays a critical role in the cytoplasmic maturation of the 40S ribosomal subunit. Its involvement in cancer progression has positioned it as a promising target for novel anti-cancer therapies. This technical guide provides an in-depth overview of Riok2-IN-1, a pioneering inhibitor of RIOK2, and explores its effects on ribosome biogenesis, drawing insights from its more potent successor, CQ211.
Core Concepts: RIOK2 in Ribosome Biogenesis
RIOK2 is integral to the final maturation steps of the small ribosomal subunit. Its primary function involves the processing of the 18S-E pre-rRNA to the mature 18S rRNA within the pre-40S particle. Depletion or inhibition of RIOK2 leads to the accumulation of the 18S-E precursor, thereby stalling the production of functional 40S subunits.[1] This disruption of ribosome assembly triggers cellular stress responses, including cell cycle arrest and apoptosis, highlighting the therapeutic potential of RIOK2 inhibition.[2]
The activity of RIOK2 is regulated by upstream signaling pathways, notably the Ras/mitogen-activated protein kinase (MAPK) pathway. The MAPK-activated kinase RSK directly phosphorylates RIOK2, a step that is crucial for the efficient maturation of pre-40S particles and optimal protein synthesis.[1][3]
This compound: A Foundational RIOK2 Inhibitor
This compound (also referred to as compound 4 in some literature) was identified as a potent and selective inhibitor of RIOK2. While it exhibits a strong binding affinity to RIOK2 in biochemical assays, its cellular activity is limited.[4] Nevertheless, this compound served as a crucial lead compound in the development of more cell-active inhibitors, such as CQ211.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its improved analogue, CQ211, providing a comparative perspective on their efficacy.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Cell Line(s) for IC50 |
| This compound | RIOK2 | 150 nM[4] | 14,600 nM[4] | Not specified |
| > 8 µM[4] | HT-29, MKN-1 | |||
| CQ211 | RIOK2 | 6.1 nM[3][5] | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
RIOK2-Mediated Ribosome Biogenesis Pathway
The following diagram illustrates the role of RIOK2 in the 40S ribosomal subunit maturation and its regulation by the MAPK/RSK signaling pathway.
Experimental Workflow for RIOK2 Inhibitor Characterization
The general workflow for identifying and characterizing RIOK2 inhibitors like this compound is depicted below.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and its effects.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the cytotoxic effects of RIOK2 inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HT-29, MKN-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the RIOK2 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]
In Vitro Kinase Binding Assay (Kd Determination)
This assay quantifies the binding affinity of an inhibitor to its target kinase.
-
Kinase Preparation: Recombinant RIOK2 protein is prepared.
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Binding Reaction: The kinase and inhibitor are incubated together to allow for binding.
-
Detection: The amount of bound inhibitor is quantified using various methods, such as fluorescence polarization, surface plasmon resonance, or a competition binding assay with a known ligand.
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a suitable model. A lower Kd value indicates a higher binding affinity.[4]
Northern Blot Analysis for pre-rRNA Processing
This technique is used to assess the impact of RIOK2 inhibition on ribosome biogenesis by measuring the levels of rRNA precursors.
-
RNA Extraction: Total RNA is extracted from cells treated with the RIOK2 inhibitor or a control.
-
Gel Electrophoresis: The RNA is separated by size on a denaturing agarose gel.
-
Blotting: The RNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled probe specific for a particular pre-rRNA species (e.g., 18S-E pre-rRNA).
-
Detection: The signal from the labeled probe is detected, typically by autoradiography or imaging.
-
Quantification: The band intensities are quantified to determine the relative abundance of the pre-rRNA species. An accumulation of precursors like 18S-E pre-rRNA indicates a defect in ribosome biogenesis.[1]
Conclusion and Future Directions
This compound represents a seminal discovery in the pursuit of RIOK2-targeted therapies. Although its clinical development was hampered by low cellular activity, it provided a critical scaffold for the rational design of superior inhibitors like CQ211.[4][5] The potent anti-proliferative effects and in vivo efficacy of CQ211 validate RIOK2 as a legitimate therapeutic target in oncology.[3][5]
Future research in this area will likely focus on:
-
Developing RIOK2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
Elucidating the full spectrum of cellular pathways regulated by RIOK2 to identify potential combination therapies.
-
Investigating mechanisms of resistance to RIOK2 inhibition.
The continued exploration of RIOK2 inhibitors holds significant promise for the development of novel and effective treatments for a range of malignancies characterized by a dependency on high rates of ribosome biogenesis.
References
- 1. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery of Riok2-IN-1: A Technical Guide to a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of Riok2-IN-1, a selective inhibitor of the atypical kinase RIOK2. Right open reading frame kinase 2 (RIOK2) is a crucial enzyme in the maturation of the 40S ribosomal subunit and has been implicated in various oncogenic signaling pathways, making it a compelling target for therapeutic intervention in oncology and other diseases. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, serving as a comprehensive resource for researchers in the field.
Introduction to RIOK2 and this compound
RIOK2 is an atypical serine/threonine kinase that plays an essential role in the final cytoplasmic maturation steps of the small 40S ribosomal subunit. Its activity is required for the processing of 18S-E pre-rRNA to the mature 18S rRNA and for the release of several assembly factors. Beyond its core function in ribosome biogenesis, RIOK2 is integrated into critical cellular signaling networks. It is a downstream target of the Ras/MAPK/RSK pathway, which links growth factor signaling directly to ribosome production. Furthermore, RIOK2 has been shown to be involved in the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancers like glioblastoma. Given its overexpression in several cancers and its role in cell proliferation and survival, the development of selective RIOK2 inhibitors has been a key objective for both tool compound development and therapeutic discovery.
This compound (also referred to as compound 4 in initial publications and compound 9 in crystallography studies) was the first potent and selective small molecule inhibitor of RIOK2 to be reported. Discovered by scientists at Eli Lilly from a naphthyl-pyridine-based chemical scaffold, it provided a critical tool to probe the function of RIOK2. While possessing high biochemical potency, its limited cellular activity has spurred further optimization efforts.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and related compounds from the initial discovery phase.
Table 1: Potency and Cellular Activity of RIOK2 Inhibitors
| Compound | Target | Assay Type | Value | Reference |
| This compound | RIOK2 | Binding Affinity (Kd) | 150-160 nM | [1] |
| This compound | RIOK2 | Cellular Target Engagement (IC50) | 14,600 nM | [1] |
| Compound 1 | RIOK2 | Binding Affinity (Kd) | < 0.2 µM | [1] |
| Compound 2 | RIOK2 | Binding Affinity (Kd) | < 0.2 µM | [1] |
| Compound 3 | RIOK2 | Binding Affinity (Kd) | < 0.2 µM | [1] |
Table 2: Selectivity Profile of this compound
| Parameter | Assay Platform | Value |
| Kinome Panel Size | KINOMEscan (DiscoverX) | 456 kinases |
| Selectivity | Binding Affinity (Kd) | Binds only 11 kinases with Kd < 3 µM |
Discovery and Characterization Workflow
The discovery of this compound was the result of a targeted effort to identify selective ligands for the RIOK2 kinase. The workflow involved initial screening, chemical optimization, and detailed biochemical and cellular characterization.
Caption: Workflow for the discovery and characterization of this compound.
Key Signaling Pathways Involving RIOK2
RIOK2 is a key node in pathways that connect extracellular growth signals to the fundamental cellular process of protein synthesis. Its inhibition by this compound allows for the deconvolution of these complex signaling events.
Ras/MAPK/RSK Pathway in Ribosome Biogenesis
Growth factors activate the Ras/MAPK pathway, leading to the activation of RSK, which in turn phosphorylates RIOK2. This phosphorylation event is a crucial step in promoting the maturation and cytoplasmic release of the 40S ribosomal subunit, thereby boosting protein synthesis to support cell growth and proliferation.[2][3]
Caption: RIOK2 regulation by the MAPK/RSK pathway in ribosome biogenesis.
Role in PI3K/Akt Signaling in Glioblastoma
In cancers such as glioblastoma (GBM), RIOK2 is implicated in the EGFR and PI3K signaling pathways. RIOK2 can mediate signaling both upstream and downstream of Akt, partly through the stimulation of the TORC2 complex. Inhibition or loss of RIOK2 reduces Akt signaling, leading to cell cycle arrest and apoptosis, often through a p53-dependent mechanism.[4][5]
Caption: RIOK2 involvement in the PI3K/Akt/mTORC2 signaling pathway.
Detailed Experimental Protocols
The characterization of this compound relied on specialized biochemical and cellular assays to determine its potency, selectivity, and mode of action.
KINOMEscan Competition Binding Assay (for Kd Determination)
This assay, performed by DiscoverX (now Eurofins Discovery), measures the binding affinity of a compound to a large panel of kinases.
-
Principle: An active site-directed competition binding assay that is independent of ATP. It quantitatively measures the ability of a test compound to displace an immobilized, active-site directed ligand from the kinase of interest.
-
Methodology:
-
Assay Components: The assay consists of three main components: (1) human kinases tagged with a unique DNA identifier, (2) a broadly active, immobilized ligand captured on a solid support (e.g., beads), and (3) the test compound (this compound).
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. This compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates a higher degree of displacement by the test compound.
-
Kd Calculation: To determine the dissociation constant (Kd), the assay is run with the test compound across a range of concentrations (typically an 11-point, 3-fold serial dilution). The resulting dose-response curve is used to calculate the Kd, which reflects the binding affinity between the inhibitor and the kinase.
-
NanoBRET™ Cellular Target Engagement Assay (for Cellular IC50)
This assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant measure of potency.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a NanoLuc® (NLuc) luciferase-tagged protein (the energy donor) and a cell-permeable fluorescent tracer that binds the same protein (the energy acceptor). A test compound that enters the cell and binds the target will displace the tracer, causing a loss of BRET signal.
-
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for RIOK2 fused to N-terminal NanoLuc® luciferase (NLuc-RIOK2).
-
Assay Plating: Transfected cells are seeded into 384-well plates and incubated.
-
Compound and Tracer Addition: Cells are first treated with the NanoBRET™ fluorescent energy transfer tracer, which binds to RIOK2. Subsequently, this compound is added in a serial dilution format.
-
Incubation: The plates are incubated for approximately 2 hours at 37°C in 5% CO2 to allow the compound to enter the cells and reach binding equilibrium with the target.
-
Signal Detection: After incubation, the NanoBRET™ substrate is added. The plate is read on a luminometer equipped with two filters to detect the donor emission (~450 nm) and acceptor emission (~600 nm) simultaneously.
-
IC50 Calculation: The BRET ratio (acceptor emission / donor emission) is calculated. The raw data is normalized to vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls. The resulting dose-response curve is fitted using a sigmoidal equation to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the NLuc-RIOK2 target.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. KINOMEscan [bio-protocol.org]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
Riok2-IN-1: A Technical Overview of a Novel RIO Kinase 2 Inhibitor
This technical guide provides an in-depth analysis of Riok2-IN-1, a potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit and cell cycle progression.[1][2][3] Its association with various human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, has positioned it as a promising therapeutic target.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Data Summary
This compound is a potent and selective inhibitor of RIOK2, although it exhibits low cellular activity.[1][2] Its discovery has paved the way for the development of more cell-active compounds, such as CQ211, which is an improvement upon this compound as a lead compound.[1][2] The following table summarizes the key quantitative data for this compound and the related, more potent inhibitor CQ211.
| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |
| This compound | RIOK2 | Binding Affinity (Kd) | 150 nM | - | [1][2] |
| RIOK2 | Cellular Activity (IC50) | 14,600 nM | - | [1][2] | |
| CQ211 | RIOK2 | Binding Affinity (Kd) | 6.1 nM | - | [7][8] |
| RIOK2 | ATPase Activity (IC50) | 139 nM | - | [7] | |
| Cell Proliferation | Proliferation Assay (IC50) | 0.61 µM | MKN-1 | [8] | |
| Cell Proliferation | Proliferation Assay (IC50) | 0.38 µM | HT-29 | [8] |
Key Signaling Pathways Involving RIOK2
RIOK2 is implicated in fundamental cellular processes, including ribosome biogenesis and oncogenic signaling. The diagrams below illustrate these pathways.
Caption: RIOK2's role in the maturation and nuclear export of the 40S ribosomal subunit.
Caption: RIOK2's integration with the PI3K/AKT/mTOR signaling pathway in cancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of RIOK2 inhibitors.
Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the ATPase activity of RIOK2 and the inhibitory effect of compounds like CQ211.[7]
-
Objective: To determine the IC50 value of an inhibitor against RIOK2's enzymatic activity.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is converted into a luminescent signal.
-
Methodology:
-
Recombinant RIOK2 enzyme is incubated with the inhibitor (e.g., this compound or CQ211) at various concentrations in a kinase reaction buffer containing ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (CCK-8 / MTS)
This assay is used to assess the effect of RIOK2 inhibitors on the proliferation and viability of cancer cells.[9][10]
-
Objective: To measure the dose- and time-dependent effects of an inhibitor on cell viability.
-
Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTS) are reduced by dehydrogenases in metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cancer cells (e.g., MKN-1, HT-29, U118MG) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the RIOK2 inhibitor or a vehicle control (e.g., DMSO).
-
The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, the CCK-8 or MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as RIOK2 and phosphorylated downstream targets.
-
Objective: To confirm target engagement and elucidate the mechanism of action by observing changes in protein expression and phosphorylation status.
-
Methodology:
-
Cells are treated with the RIOK2 inhibitor for a specified duration.
-
Cells are lysed to extract total proteins. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-RIOK2, anti-phospho-mTOR, anti-β-actin as a loading control).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The signal is detected using an imaging system, and the band intensities are quantified.[7][9]
-
Experimental Workflow
The diagram below outlines a typical workflow for the discovery and validation of a novel RIOK2 inhibitor.
Caption: A generalized workflow for RIOK2 inhibitor discovery and validation.
Conclusion
This compound represents a significant milestone in the exploration of RIOK2 as a therapeutic target. While its own cellular activity is limited, it has served as a crucial chemical tool and a foundation for the development of highly potent and selective second-generation inhibitors like CQ211. The methodologies and pathway information detailed in this guide provide a framework for researchers to further investigate the biological functions of RIOK2 and advance the development of novel anti-cancer therapeutics targeting this atypical kinase. The continued exploration of RIOK2 inhibition holds considerable promise for treating malignancies dependent on this critical cellular pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 6. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit | PLOS Genetics [journals.plos.org]
Preliminary Efficacy of Riok2-IN-1: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy of Riok2-IN-1 and other closely related inhibitors of Rio kinase 2 (RIOK2), a promising target in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in the preclinical assessment of these compounds.
Abstract
Rio kinase 2 (RIOK2), an atypical serine/threonine kinase, is a critical regulator of ribosome biogenesis and cell cycle progression.[1][2] Its overexpression is correlated with poor prognosis in various cancers, including non-small cell lung cancer and glioblastoma, making it an attractive therapeutic target.[3] This guide focuses on the preclinical data for this compound and its analogs, which have demonstrated potential in inhibiting cancer cell proliferation through the disruption of protein synthesis and induction of apoptosis.[4][5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for Riok2 inhibitors. It is important to note that while this compound is a potent and selective inhibitor, it exhibits low cellular activity.[6] Consequently, much of the available data pertains to its improved analog, CQ211, and another compound identified as a RIOK2 inhibitor, NSC139021, which has shown anti-glioblastoma effects through a RIOK2-independent mechanism.[6][7]
| Compound | Assay | Metric | Value | Cell Line/Model | Reference |
| This compound | Binding Assay | Kd | 150 nM | - | [6] |
| This compound | Cellular Activity | IC50 | 14,600 nM | - | [6] |
| CQ211 | Binding Assay | Kd | 6.1 nM | - | [8] |
| CQ211 | Proliferation Assay | IC50 | 0.61 µM | MKN-1 | [8] |
| CQ211 | Proliferation Assay | IC50 | 0.38 µM | HT-29 | [8] |
| NSC139021 | Proliferation Assay | - | Significant reduction at 5, 10, 15 µM | U118MG, LN-18, GL261 | [7] |
Table 1: In Vitro Efficacy of Riok2 Inhibitors
| Compound | Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |
| RIOK2 inhibitor | Prostate Cancer Xenograft | 100-150 mg/kg | Tumor growth inhibition | Inhibition of tumor growth | [4] |
| CQ211 | MKN-1 Xenograft | 25 mg/kg; i.p; daily for 18 days | Tumor growth inhibition (TGI) | 30.9% TGI | [8] |
| NSC139021 | Human and Mouse Glioblastoma | 150 mg/kg; i.p. | Suppression of tumor growth | Significant suppression | [9] |
Table 2: In Vivo Efficacy of Riok2 Inhibitors
Core Signaling Pathways and Mechanisms
RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1] Its inhibition leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a high demand for protein synthesis.[4]
RIOK2 Signaling Network
The following diagram illustrates the central role of RIOK2 in cellular signaling, integrating inputs from major oncogenic pathways such as PI3K/Akt and MAPK, and its downstream effects on ribosome biogenesis and cell survival.
References
- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Riok2-IN-1: A Technical Guide to its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riok2-IN-1 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase implicated in ribosome biogenesis, cell cycle progression, and oncogenesis. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activities. It explores the established role of RIOK2 in critical signal transduction pathways, namely the PI3K/AKT/mTOR and Ras/MAPK cascades, providing a framework for understanding the potential impact of this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the effects of this and other RIOK2 inhibitors.
Introduction to RIOK2 and the Inhibitor this compound
RIO Kinase 2 (RIOK2) is a crucial enzyme involved in the final maturation steps of the 40S ribosomal subunit in the cytoplasm.[1][2] Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound has been identified as a potent and selective chemical probe for studying the function of RIOK2.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, highlighting its biochemical potency and cellular limitations.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 150 nM | Biochemical Kinase Assay | [4] |
| Cellular Activity (IC50) | 14,600 nM | NanoBRET Target Engagement Assay | [4] |
Note: The significant difference between the biochemical potency and cellular activity suggests poor cell permeability or engagement in a cellular context. A more advanced analog, CQ211, was developed based on this compound with improved cellular and in vivo activity.[4]
RIOK2 in Signal Transduction Pathways
While direct evidence of this compound's impact on signaling pathways is limited, the known roles of its target, RIOK2, provide a strong basis for its expected mechanism of action.
The PI3K/AKT/mTOR Pathway
RIOK2 is implicated in the positive regulation of the PI3K/AKT/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival. Knockdown of RIOK2 has been shown to reduce the phosphorylation of Akt at Serine-473, a modification mediated by mTOR Complex 2 (mTORC2).[3] This suggests that RIOK2 may be required for optimal mTORC2 activity and downstream Akt signaling.[3][5] Inhibition of RIOK2 with compounds like this compound is therefore hypothesized to attenuate PI3K/AKT/mTOR signaling.
The Ras/MAPK Pathway
RIOK2 is a downstream effector of the Ras/MAPK signaling pathway.[6] Specifically, RIOK2 is directly phosphorylated at Serine 483 by RSK (p90 ribosomal S6 kinase), which is itself activated by ERK1/2.[6] This phosphorylation event is crucial for the proper function of RIOK2 in ribosome maturation.[6] Therefore, the activity of RIOK2 is modulated by upstream MAPK signaling. While this compound directly inhibits RIOK2, it is not expected to alter the phosphorylation of upstream components like ERK or RSK. However, by inhibiting RIOK2, this compound would block the downstream consequences of MAPK-mediated RIOK2 activation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the impact of RIOK2 inhibitors on signal transduction pathways.
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells.
Workflow:
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Transiently transfect cells with a plasmid encoding a NanoLuc®-RIOK2 fusion protein.
-
Cell Seeding: After 24 hours, harvest and seed the transfected cells into white, 384-well assay plates.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium.
-
Assay Procedure:
-
Add the NanoBRET™ Tracer to the cells.
-
Immediately add the this compound dilutions to the wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with known RIOK2 expression) and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time course.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt (S473), Akt, p-ERK1/2 (T202/Y204), ERK1/2, p-S6 Ribosomal Protein (S235/236), S6 Ribosomal Protein).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase.
Methodology:
-
Reagents: Purified recombinant RIOK2, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate if known), ATP, and kinase assay buffer.
-
Assay Procedure:
-
Prepare a reaction mixture containing RIOK2, the substrate, and this compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate at 30°C for a defined period.
-
Stop the reaction.
-
-
Detection:
-
If using a radiolabeled assay, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method such as ADP-Glo™, which measures ADP production via a luciferase-based reaction.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable tool for probing the function of RIOK2. While its cellular activity is limited, it provides a starting point for the development of more potent and cell-permeable inhibitors. The established role of RIOK2 in the PI3K/AKT/mTOR and Ras/MAPK pathways suggests that inhibition of RIOK2 with compounds like this compound will likely disrupt these critical oncogenic signaling networks. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular consequences of RIOK2 inhibition and to characterize novel RIOK2 inhibitors for potential therapeutic development.
References
- 1. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED: Targeting posttranslational modifications of RIOK1 inhibits the progression of colorectal and gastric cancers | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
Riok2-IN-1: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a pivotal role in the final cytoplasmic maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis. Its dysregulation is increasingly implicated in the pathology of numerous human cancers, including glioblastoma, acute myeloid leukemia (AML), and various solid tumors, making it a compelling target for therapeutic intervention. Riok2-IN-1 was identified as an early, potent, and selective inhibitor of RIOK2. While its cellular activity is limited, it has served as a critical chemical tool and a scaffold for the development of next-generation inhibitors with enhanced pharmacological properties. This document provides a comprehensive technical overview of RIOK2's function, the mechanism of its inhibition by this compound and its derivatives, and the potential therapeutic applications stemming from this targeted approach.
RIOK2 Inhibitors: From Tool Compound to Therapeutic Candidate
Pharmacological modulation of RIOK2 began with the identification of tool compounds like this compound. Subsequent optimization has led to significantly more potent and cell-active molecules.
-
This compound : A potent and selective RIOK2 inhibitor that binds to the ATP-binding site. Despite its high affinity in biochemical assays, it exhibits low cellular activity, positioning it primarily as a lead compound for further development.
-
CQ211 : An optimized inhibitor derived from the this compound scaffold. CQ211 demonstrates substantially improved binding affinity and potent anti-proliferative activity in multiple cancer cell lines, along with in vivo efficacy in xenograft models[1][2][3][4].
-
NSC139021 : Initially reported as a RIOK2 inhibitor, subsequent studies have shown that its anti-tumor effects in glioblastoma are mediated through a RIOK2-independent mechanism, highlighting the importance of target validation in drug development[5][6].
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and its advanced derivative, CQ211, as well as another reported RIOK2 inhibitor used in preclinical AML studies.
| Compound | Target | Assay Type | Value | Cell Line / Model | Citation |
| This compound | RIOK2 | Binding Affinity (Kd) | 150 nM | - | N/A |
| RIOK2 | Cellular Activity (IC50) | 14,600 nM | - | N/A | |
| CQ211 | RIOK2 | Binding Affinity (Kd) | 6.1 nM | - | [1][2][3][7][8] |
| RIOK2 | Proliferation (IC50) | 0.38 µM | HT-29 (Colon) | [1] | |
| RIOK2 | Proliferation (IC50) | 0.61 µM | MKN-1 (Gastric) | [1] | |
| RIOK2 | Tumor Growth Inhibition | 30.9% TGI | MKN-1 Xenograft | [1] | |
| RIOK2i * | RIOK2 | Viability (EC50) | ~1 µM | MA9 (AML) | [9] |
| RIOK2 | Viability (EC50) | ~1 µM | MOLM13 (AML) | [9] | |
| RIOK2 | Viability (EC50) | ~2 µM | THP-1 (AML) | [9] |
Note: RIOK2i refers to 1-[2-(2-thiazolyl)diazenyl]-2-naphthalenol.
Mechanism of Action and Signaling Pathways
RIOK2's primary function is in ribosome biogenesis, but its activity is tightly integrated with major signaling pathways that control cell growth and proliferation. Inhibition of RIOK2 disrupts these fundamental processes.
Role in 40S Ribosome Maturation
RIOK2 is essential for the final cytoplasmic steps of 40S ribosomal subunit maturation. It binds to the pre-40S particle, preventing premature translation initiation, and its ATPase activity is required for the release of other maturation factors and the processing of 18S-E pre-rRNA into mature 18S rRNA[10][11][12]. Inhibition of RIOK2 stalls this process, leading to ribosomal instability and a global reduction in protein synthesis[9][12].
Integration with the MAPK Signaling Pathway
The Ras/MAPK pathway, a central regulator of cell proliferation, directly influences ribosome biogenesis. The MAPK-activated kinase RSK phosphorylates RIOK2, an event that facilitates RIOK2's release from the mature 40S particle, allowing it to be recycled for subsequent rounds of ribosome maturation. This provides a direct link between growth factor signaling and the rate of protein synthesis[10][13][14][15][16][17].
Role in PI3K/Akt/mTOR Signaling
In cancers like glioblastoma, RIOK2 is a critical node downstream of oncogenic EGFR and PI3K signaling[18][19][20]. RIOK2 can form a complex with RIOK1 and mTOR, enhancing Akt signaling. It mediates signals both upstream and downstream of Akt, partly through the stimulation of the TORC2 complex, which in turn phosphorylates Akt at Ser473 for its full activation[12][18]. Loss or inhibition of RIOK2 diminishes Akt signaling, leading to apoptosis and cell cycle arrest, often in a p53-dependent manner[12][18].
Potential Therapeutic Applications
The dependency of cancer cells on elevated protein synthesis and pro-survival signaling makes RIOK2 an attractive therapeutic target.
-
Glioblastoma (GBM) : RIOK2 is overexpressed in GBM and is required for tumor cell proliferation and survival downstream of EGFR/PI3K signaling[10][19][20][21][22]. Targeting RIOK2 could counteract resistance to upstream inhibitors (e.g., EGFR or PI3K inhibitors).
-
Acute Myeloid Leukemia (AML) : Kinome-wide CRISPR screens identified RIOK2 as essential for AML cell survival[9][23]. Pharmacological inhibition of RIOK2's ATPase activity leads to ribosomal instability, decreased protein synthesis, and apoptosis in AML cells, with proven efficacy in preclinical in vivo models[9][23].
-
Solid Tumors : Overexpression of RIOK2 correlates with poor prognosis in cancers such as oral squamous cell carcinoma and non-small cell lung cancer[12]. Preclinical data shows that RIOK2 inhibition, particularly with the advanced compound CQ211, is effective against gastric and colon cancer cell lines[1].
-
Hematological Disorders : Beyond cancer, RIOK2 has been identified as a master regulator of blood cell development. This suggests that modulating RIOK2 activity could have applications in treating disorders of defective hematopoiesis, such as anemia or myelodysplastic syndromes.
Key Experimental Protocols
Validating the therapeutic potential of RIOK2 inhibitors requires robust and reproducible experimental methodologies. Detailed protocols for key assays are provided below.
Cellular Target Engagement: NanoBRET™ Assay
This assay quantitatively measures compound binding to RIOK2 in living cells, confirming target engagement and cellular permeability.
Methodology:
-
Cell Preparation : Seed HEK293 cells transiently expressing a NanoLuc-RIOK2 fusion protein into 384-well plates[24][25].
-
Tracer Addition : Pre-treat cells with a cell-permeable fluorescent energy transfer tracer that binds to the RIOK2 active site.
-
Compound Treatment : Add this compound or other test compounds in a dose-response manner and incubate for 1-2 hours.
-
Lysis and Reading : Add Nano-Glo® Substrate and lysis buffer.
-
Signal Detection : Measure both donor (NanoLuc, 460nm) and acceptor (Tracer, 618nm) emissions. The BRET ratio (Acceptor/Donor) is calculated.
-
Data Analysis : A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Global Protein Synthesis: O-Propargyl-Puromycin (OPP) Assay
This method measures the rate of global protein synthesis by tracking the incorporation of a puromycin analog into nascent polypeptide chains.
Methodology:
-
Cell Culture : Plate cells of interest (e.g., AML cell lines) and treat with RIOK2 inhibitor or vehicle control for the desired time (e.g., 48-72 hours)[26][27][28][29][30]. Include a cycloheximide-treated well as a negative control.
-
OPP Labeling : Add O-Propargyl-Puromycin (OPP) working solution (typically 20 µM) to the culture medium and incubate for 30-60 minutes at 37°C.
-
Fixation & Permeabilization : Harvest cells, wash with PBS, and fix with a formaldehyde-based fixative. Permeabilize the cells using a detergent-based buffer (e.g., 0.5% Triton™ X-100).
-
Click Chemistry Reaction : Prepare a click chemistry reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 Azide) and a copper catalyst. Incubate cells with the cocktail in the dark for 30 minutes.
-
Analysis : Wash the cells and analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates reduced protein synthesis.
Cell Viability: ATP-Based Luminescence Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolic activity.
Methodology:
-
Cell Seeding : Seed cells in an opaque-walled 96- or 384-well plate at a predetermined optimal density[31][32][33][34][35].
-
Compound Addition : Add test compounds (e.g., this compound) in a serial dilution and incubate for the desired period (e.g., 72 hours).
-
Reagent Equilibration : Equilibrate the plate and the assay reagent (e.g., CellTiter-Glo®) to room temperature for ~30 minutes.
-
Assay Execution : Add a volume of assay reagent equal to the culture volume in each well.
-
Lysis and Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the data to vehicle-treated controls and plot against compound concentration to calculate EC50/IC50 values.
Conclusion and Future Directions
This compound has been instrumental as a foundational tool for validating RIOK2 as a druggable target. The development of advanced analogs like CQ211, with superior potency and in vivo activity, confirms the therapeutic potential of RIOK2 inhibition. The profound reliance of cancer cells on ribosome biogenesis and the integrated role of RIOK2 in oncogenic signaling pathways provide a strong rationale for its continued exploration in oncology. Future research should focus on further optimizing the pharmacokinetic and safety profiles of RIOK2 inhibitors, exploring combination therapies with agents that target upstream (e.g., PI3K/mTOR) or downstream (e.g., translation initiation) pathways, and elucidating the potential of RIOK2 modulation in non-oncology indications such as hematological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CQ211 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CQ211 | RIOK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. mdpi.com [mdpi.com]
- 13. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciprofiles.com [sciprofiles.com]
- 16. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit | PLOS Genetics [journals.plos.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of RIOK2 function in glioblastoma - Renee Read [grantome.com]
- 20. academic.oup.com [academic.oup.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Protocol for assessing translation in living Drosophila imaginal discs by O-propargyl-puromycin incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 32. promega.com [promega.com]
- 33. ch.promega.com [ch.promega.com]
- 34. promega.com [promega.com]
- 35. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Riok2-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit, and is implicated in cell cycle progression.[1][2] Dysregulation of RIOK2 has been linked to various cancers, making it an attractive therapeutic target. Riok2-IN-1 is a potent and selective inhibitor of RIOK2, demonstrating a high binding affinity in biochemical assays.[2][3] However, it exhibits lower potency in cell-based assays.[3] This document provides detailed protocols for the in vitro assessment of this compound and other RIOK2 inhibitors, focusing on the NanoBRET™ Target Engagement Intracellular Kinase Assay.
RIOK2 Signaling Pathway
RIOK2 is involved in the cytoplasmic maturation of the 40S ribosomal subunit. Its kinase activity is essential for the release of assembly factors such as NOB1, PNO1, and LTV1 from the pre-40S particle, leading to the formation of the mature 18S rRNA.[1] Beyond its role in ribosome synthesis, RIOK2 has been shown to be a downstream target of the Ras/MAPK signaling pathway, being phosphorylated by RSK. This phosphorylation event stimulates the cytoplasmic maturation of pre-40S particles.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other selected RIOK2 inhibitors.
| Inhibitor | Assay Type | Value | Units | Reference(s) |
| This compound | Biochemical Binding (Kd) | 150 | nM | [3] |
| NanoBRET™ TE (IC50) | 14,600 | nM | [3] | |
| Compound 5 | NanoBRET™ TE (IC50) | 6,600 | nM | [2] |
| Compound 6 | Biochemical Binding (Kd) | 200 | nM | [2] |
| CQ211 | Biochemical Binding (Kd) | 6.1 | nM | [4][5] |
| Cell Proliferation (IC50, MKN-1) | 610 | nM | [4] | |
| Cell Proliferation (IC50, HT-29) | 380 | nM | [4] | |
| Compound 9 | Isothermal Titration Calorimetry (KD) | 393 | nM | [6] |
| Compound 10 | Isothermal Titration Calorimetry (KD) | 349 | nM | [6] |
| NSC139021 | Cell Proliferation (U118MG) | 5-15 | µM | [7] |
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay for RIOK2
This protocol describes the measurement of this compound engagement with RIOK2 in living cells using Promega's NanoBRET™ technology. The assay is based on the principles of Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-RIOK2 fusion protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the RIOK2 active site. Competitive displacement of the tracer by an inhibitor like this compound leads to a decrease in the BRET signal, allowing for the quantification of inhibitor affinity.
Materials:
-
Cells: HEK293 cells (ATCC)
-
Plasmids: NanoLuc®-RIOK2 Fusion Vector (Promega)
-
Transfection Reagent: FuGENE® HD (Promega)
-
Tracer: NanoBRET™ Tracer K-5 (Promega)
-
Inhibitor: this compound
-
Assay Plates: White, 384-well, tissue culture-treated plates (e.g., Corning #3570)
-
Reagents: Opti-MEM™ I Reduced Serum Medium (Gibco), DMEM, FBS, Trypsin-EDTA, PBS, DMSO
-
Detection Reagents: NanoBRET™ Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor (Promega)
-
Instrumentation: BRET-capable plate reader (e.g., GloMax® Discover System)
Experimental Workflow Diagram:
Protocol:
Day 1: Cell Seeding and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS to ~70-80% confluency.
-
On the day of the assay, trypsinize the cells, neutralize with culture medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Opti-MEM and adjust the cell density to 2 x 105 cells/mL.
-
Prepare the transfection mix:
-
In Opti-MEM, dilute the NanoLuc®-RIOK2 fusion plasmid DNA to a final concentration of 1 µg/mL and carrier DNA to 9 µg/mL.
-
Add FuGENE® HD transfection reagent at a 1:3 ratio (µL of reagent to µg of DNA).
-
Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
-
Add the transfection complex to the cell suspension.
-
Dispense 40 µL of the cell suspension into each well of a white 384-well plate.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
Day 2: Compound and Tracer Addition, and Signal Detection
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 30 µM to 1 nM final assay concentration).
-
Add 100 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Prepare the NanoBRET™ Tracer K-5 solution in Opti-MEM. The optimal tracer concentration should be determined empirically but is typically near its EC50 value for the RIOK2 target.
-
Add 10 µL of the tracer solution to each well.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM according to the manufacturer's instructions.
-
Add 20 µL of the substrate/inhibitor mix to each well.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (~450 nm) and the acceptor emission (~610 nm).
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor (100% inhibition).
-
Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The equation for a four-parameter logistic fit is:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method for determining the intracellular potency of RIOK2 inhibitors like this compound. The provided protocol offers a detailed workflow for researchers to assess the efficacy of novel compounds targeting RIOK2. The significant discrepancy between the biochemical and cellular potency of this compound highlights the importance of employing cell-based assays early in the drug discovery process to evaluate compound properties in a more physiologically relevant context. Further optimization of this and other inhibitors for improved cellular activity is a critical step towards developing effective RIOK2-targeted therapies.
References
- 1. protocols.io [protocols.io]
- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeting RIOK2 in Animal Studies
Introduction
Right Open Reading Frame Kinase 2 (RIOK2) is an atypical kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][2] Its involvement in cell cycle progression and its overexpression in various cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, have positioned RIOK2 as a promising therapeutic target.[1][3][4] This document provides detailed application notes and protocols for the use of RIOK2 inhibitors in preclinical animal studies, with a focus on available dosage and experimental data. While the initial lead compound, Riok2-IN-1, demonstrates high potency and selectivity for RIOK2, its low cellular activity has led to the development of more advanced inhibitors for in vivo research.[5] This guide will, therefore, feature data from studies utilizing these more potent analogs.
RIOK2 Signaling Pathway
RIOK2 is a key regulator of ribosome biogenesis. Its activity is intertwined with major signaling pathways that control cell growth and proliferation, such as the MAPK and PI3K/Akt/mTOR pathways.[6] RIOK2 is involved in the cytoplasmic maturation of the pre-40S ribosomal particles.[6] Inhibition of RIOK2 disrupts this process, leading to decreased protein synthesis, cell cycle arrest, and apoptosis in cancer cells.[1][7]
Caption: RIOK2 signaling pathway and points of inhibition.
Quantitative Data for RIOK2 Inhibitors in Animal Studies
The following table summarizes the available dosage information for various RIOK2 inhibitors used in preclinical animal models. It is important to note that no in vivo data for this compound has been published due to its low cellular activity. The data presented here are for its more potent successors.
| Inhibitor Name | Animal Model | Cancer Type | Dosing (mg/kg) | Route of Administration | Dosing Schedule | Reference |
| RIOK2i (unnamed) | Nude Mice (Xenograft) | Prostate Cancer | 100-150 | Not Specified | Not Specified | [7] |
| RIOK2i (unnamed) | B6-SJL Mice (Transplanted) | Acute Myeloid Leukemia | 120 | Intraperitoneal (i.p.) | 3 times per week | [7] |
| NSC139021 | Nude Mice (Xenograft) | Glioblastoma | 100 and 150 | Intraperitoneal (i.p.) | 3 times per week for 21 days | [1] |
| NSC139021 | C57BL/6 Mice (Orthotopic) | Glioblastoma | 150 | Intraperitoneal (i.p.) | Daily for 17 days | [1] |
| CQ627 | Mice (Xenograft) | Leukemia (MOLT4) | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Below are detailed methodologies for representative in vivo experiments targeting RIOK2.
Protocol 1: Xenograft Model for Glioblastoma
This protocol is adapted from studies using the RIOK2 inhibitor NSC139021.[1]
1. Cell Culture and Animal Model:
-
Human glioblastoma cells (e.g., U118MG) are cultured in appropriate media.
-
Female nude mice (5-6 weeks old) are used for the study.
2. Tumor Implantation:
-
A suspension of 5 x 10^6 U118MG cells in PBS is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored regularly.
3. Treatment Protocol:
-
Once tumors reach a palpable size (approximately 2 weeks post-injection), mice are randomly assigned to treatment and control groups (n=10 per group).
-
NSC139021 is prepared in a vehicle solution (e.g., 1:1 v/v DMSO/PEG300).
-
The treatment group receives intraperitoneal injections of NSC139021 at a dose of 100 or 150 mg/kg.
-
The control group receives intraperitoneal injections of the vehicle solution.
-
Injections are administered three times per week for a duration of 21 days.
4. Efficacy Assessment:
-
Tumor volume is measured at regular intervals using calipers (Volume = 0.5 x length x width^2).
-
Body weight of the mice is monitored to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, western blotting).
Protocol 2: Orthotopic Model for Glioblastoma
This protocol provides a more clinically relevant model for brain tumors.[1]
1. Cell Culture and Animal Model:
-
Mouse glioblastoma cells (e.g., GL261) are cultured.
-
C57BL/6 mice (10-12 weeks old) are used.
2. Stereotactic Intracranial Injection:
-
Mice are anesthetized, and a burr hole is made in the skull.
-
A suspension of GL261 cells (e.g., 10,000 cells per µL of PBS) is stereotactically injected into the brain.
-
The burr hole is sealed, and the skin is sutured.
3. Treatment Protocol:
-
One week after surgery, mice are randomly assigned to treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of NSC139021 (150 mg/kg).
-
The control group receives daily injections of the vehicle.
-
Treatment continues for 17 days.
4. Efficacy and Survival Analysis:
-
Animal survival is monitored daily.
-
At the end of the treatment period, or when neurological signs become apparent, mice are euthanized.
-
Brains can be harvested for histological analysis to determine tumor size.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a RIOK2 inhibitor in a xenograft mouse model.
Caption: Workflow for in vivo efficacy testing of RIOK2 inhibitors.
Conclusion
Targeting RIOK2 presents a viable strategy for cancer therapy. While the initial inhibitor, this compound, has paved the way for understanding the therapeutic potential, its low cellular activity limits its use in in vivo studies. The data and protocols presented here, based on more advanced analogs, provide a solid foundation for researchers and drug development professionals to design and execute preclinical animal studies aimed at evaluating the efficacy of RIOK2 inhibition. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic index.
References
- 1. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Riok2-IN-1 in Glioblastoma Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Riok2-IN-1" is used as a representative name for a hypothetical RIOK2 inhibitor. The data and protocols presented herein are based on published research on the role of RIOK2 in glioblastoma and studies involving RIOK2 inhibitors and knockdown experiments.
Application Notes
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] The aberrant activation of signaling pathways, such as the Receptor Tyrosine Kinase (RTK)/Phosphoinositide 3-kinase (PI3K)/AKT pathway, is a hallmark of GBM.[1][2] RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase, has emerged as a critical downstream effector of the PI3K/AKT signaling cascade, playing a pivotal role in GBM cell proliferation, survival, and therapy resistance.[1][2] RIOK2 is overexpressed in GBM tumors compared to normal brain tissue, making it an attractive therapeutic target.[3] this compound is a potent and selective inhibitor of RIOK2, designed to disrupt its catalytic activity and downstream oncogenic signaling in glioblastoma.
Mechanism of Action
This compound exerts its anti-glioblastoma effects by inhibiting the kinase activity of RIOK2. This inhibition disrupts the RIOK2-mediated signaling cascade that promotes tumorigenesis. Key mechanisms include:
-
Inhibition of the PI3K/AKT/mTOR Pathway: RIOK2 is known to be activated downstream of PI3K/AKT signaling and, in turn, can sustain AKT activation through a positive feedback loop involving mTORC2.[4] By inhibiting RIOK2, this compound is expected to attenuate AKT phosphorylation and the subsequent activation of downstream effectors that drive cell growth and proliferation.[4][5]
-
Modulation of MYC Expression: RIOK2 forms a complex with the RNA-binding protein IMP3, which regulates the stability and translation of oncogenic transcripts, including MYC.[2][6] Inhibition of RIOK2 by this compound is hypothesized to disrupt this complex, leading to decreased MYC protein levels and reduced cell proliferation.[2][6]
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of these critical signaling pathways by this compound is anticipated to lead to cell cycle arrest and the induction of apoptosis in glioblastoma cells.[3][7]
Applications in Glioblastoma Research
This compound can be utilized as a chemical probe to investigate the multifaceted role of RIOK2 in glioblastoma biology and as a potential therapeutic agent. Key research applications include:
-
Target Validation: Elucidating the dependency of glioblastoma cell lines and patient-derived xenografts on RIOK2 activity.
-
Mechanism of Action Studies: Investigating the downstream signaling effects of RIOK2 inhibition on the PI3K/AKT/mTOR and MYC pathways.
-
Drug Combination Studies: Evaluating the synergistic or additive effects of this compound with standard-of-care chemotherapeutics and other targeted agents.
-
Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to RIOK2 inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from studies on RIOK2 inhibition and knockdown in glioblastoma cell lines. This data provides a reference for the expected efficacy of a potent RIOK2 inhibitor like this compound.
Table 1: In Vitro Efficacy of RIOK2 Inhibition/Knockdown on Glioblastoma Cell Viability
| Cell Line | Treatment | Concentration/Duration | % Inhibition of Cell Viability (Approx.) | Reference |
| U118MG | NSC139021 | 10 µM / 72h | ~50% | [3] |
| LN-18 | NSC139021 | 10 µM / 72h | ~40% | [3] |
| GL261 | NSC139021* | 10 µM / 72h | ~60% | [3] |
| U87MG | RIOK2 siRNA | 72h | Significant Decrease | [8] |
| A172 | RIOK2 siRNA | 72h | Significant Decrease | [8] |
*Note: NSC139021 was initially identified as a RIOK2 inhibitor but was later found to act independently of RIOK2 in glioblastoma. This data is provided as a reference for a compound with anti-glioblastoma activity.[3][7]
Table 2: In Vivo Efficacy of a Compound with Anti-Glioblastoma Activity
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Mouse model of glioblastoma | NSC139021* | 150 mg/kg (intraperitoneal) | Significant suppression of tumor growth | [3][7] |
*Note: As stated above, NSC139021's effects in glioblastoma are independent of RIOK2.[3][7]
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the viability of glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, patient-derived primary cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT or CCK-8 reagent
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the RIOK2 signaling pathway.
-
Materials:
-
Glioblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIOK2, anti-phospho-AKT (Ser473), anti-AKT, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat glioblastoma cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. In Vivo Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model of glioblastoma.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87MG)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
-
Protocol:
-
Subcutaneously or intracranially inject glioblastoma cells into the mice.
-
Allow the tumors to establish to a palpable size (for subcutaneous models).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for intracranial models).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Visualizations
Signaling Pathway of RIOK2 in Glioblastoma
Caption: RIOK2 signaling cascade in glioblastoma.
Experimental Workflow for Evaluating this compound
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of RIOK2 function in glioblastoma - Renee Read [grantome.com]
- 3. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for Measuring Riok2-IN-1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of Riok2-IN-1, a known inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase crucial for 40S ribosomal subunit maturation and is implicated in various cancers, making it a compelling target for drug discovery.[1][2][3] These protocols are designed to assist researchers in the biochemical and cellular characterization of this compound and other potential RIOK2 inhibitors.
Introduction to this compound
This compound is a potent and selective inhibitor of RIOK2 with a reported binding affinity (Kd) of 150 nM.[2] However, it exhibits low cellular activity, with an IC50 of 14,600 nM in cellular assays.[2] An improved analog, CQ211, has been developed with enhanced in vitro and in vivo efficacy.[4][5][6] The following protocols describe methods to assess the biochemical potency, cellular target engagement, and downstream functional effects of these and other RIOK2 inhibitors.
Quantitative Data Summary
The following table summarizes the reported activity of this compound and a more potent analog, CQ211.
| Compound | Target | Assay Type | Value | Reference |
| This compound | RIOK2 | Binding Affinity (Kd) | 150 nM | [2] |
| This compound | RIOK2 | Cellular Activity (IC50) | 14,600 nM | [2] |
| CQ211 | RIOK2 | Binding Affinity (Kd) | 6.1 nM | [4][5][7] |
| CQ211 | MKN-1 cells | Proliferation (IC50) | 0.61 µM | [4][5] |
| CQ211 | HT-29 cells | Proliferation (IC50) | 0.38 µM | [4][5] |
Experimental Protocols
Biochemical Assay: RIOK2 ATPase Activity Assay
Since RIOK2 functions as an ATPase, its activity can be measured by quantifying ATP hydrolysis.[8] The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.
Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.[9]
Protocol:
-
Reagent Preparation: Prepare the RIOK2 enzyme, substrate (if applicable, though RIOK2 autophosphorylation can be measured), ATP, and inhibitors in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a vehicle control) and 2 µL of RIOK2 enzyme.[9]
-
Initiate Reaction: Add 2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for RIOK2 if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify the binding of a test compound to its target protein within living cells.[1][11]
Principle:
This assay uses a NanoLuc® luciferase-tagged RIOK2 protein and a cell-permeable fluorescent tracer that binds to the active site of RIOK2. When the tracer is bound to the NanoLuc-RIOK2 fusion protein, energy is transferred from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal. A test compound that binds to RIOK2 will compete with the tracer, leading to a decrease in the BRET signal.[11][12]
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in Opti-MEM.
-
Add the compounds to the cells.
-
-
Tracer Addition:
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission at 450 nm and the acceptor emission at 600 nm using a luminometer equipped with the appropriate filters.[13]
-
-
Data Analysis:
-
Calculate the milliBRET (mBRET) ratio by dividing the acceptor signal by the donor signal and multiplying by 1000.
-
Normalize the data to controls (no inhibitor and no tracer).
-
Determine the IC50 value by plotting the mBRET ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[14]
-
Cellular Assay: Cell Viability/Proliferation Assays (MTS and CCK-8)
To assess the functional consequences of RIOK2 inhibition, cell viability and proliferation assays are essential. The MTS and CCK-8 assays are colorimetric methods that measure the metabolic activity of viable cells.
Principle:
The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells.[15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MKN-1, HT-29) in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.[1][4][5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for a specified period (e.g., 72 hours).[2]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[16][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16][17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Principle:
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[18][19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTS assay.[18][20]
-
Compound Treatment: Treat cells with the test compounds for the desired duration.[20][21]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[18][22]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[18][22]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTS assay.
Visualizations
Caption: Simplified RIOK2 signaling pathway.
Caption: Experimental workflow for the RIOK2 NanoBRET assay.
Caption: Logical flow for IC50 determination.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4.5. NanoBRET assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. promega.de [promega.de]
- 11. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. rsc.org [rsc.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ptglab.com [ptglab.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. toolsbiotech.com [toolsbiotech.com]
Application Notes and Protocols for Riok2-IN-1 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riok2-IN-1 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase essential for ribosome biogenesis and cell cycle progression.[1] RIOK2 is overexpressed in various cancers, making it a compelling target for therapeutic development.[2] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase inhibition assays to probe RIOK2 function and evaluate inhibitor potency.
Mechanism of Action
RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit.[2] It is implicated in oncogenic signaling pathways, including the EGFR/PI3K/Akt/mTOR axis.[3] this compound is an ATP-competitive inhibitor that binds to the kinase domain of RIOK2, thereby blocking its catalytic activity.[4]
Data Presentation
Table 1: In Vitro and Cellular Activity of RIOK2 Inhibitors
| Compound | Biochemical Assay (Kd, nM) | Cellular Assay (IC50, nM) | Assay Type | Reference |
| This compound | 150 | 14,600 | DiscoverX Binding Assay / NanoBRET | [1][4] |
| Compound 5 | - | 6,600 | NanoBRET | [2] |
| Compound 6a | - | 4,500 | NanoBRET | [5] |
| CQ211 | 6.1 | - | Enzymatic Assay | [2] |
Note: this compound is also referred to as compound 4 in some literature. The discrepancy between biochemical binding affinity (Kd) and cellular potency (IC50) for this compound may be attributed to factors such as cell permeability or off-target effects within the cellular environment.[5]
Mandatory Visualizations
Caption: RIOK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for a Biochemical RIOK2 Kinase Inhibition Assay.
Caption: Workflow for the RIOK2 NanoBRET Cellular Target Engagement Assay.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro potency of this compound against RIOK2 using a luminescence-based ADP detection assay.
Materials:
-
Recombinant RIOK2 enzyme
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ATP
-
Generic kinase substrate (if a specific substrate is not known or available)
-
ADP-Glo™ Kinase Assay Kit (Promega)[6]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol allows for the quantitative measurement of this compound binding to RIOK2 in living cells.[7]
Materials:
-
HEK293 cells[7]
-
NanoLuc®-RIOK2 fusion vector[7]
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-5 (or other suitable tracer)[7]
-
This compound
-
White, tissue culture-treated 384-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-RIOK2 fusion vector according to the manufacturer's protocol for the transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a 384-well plate at an appropriate density.[7]
-
-
Treatment:
-
Detection:
-
Measure the BRET signal using a plate reader equipped with appropriate filters for NanoLuc® donor and the tracer acceptor.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from RIOK2.[7]
-
Protocol 3: Cellular Proliferation Assay (MTT-based)
This protocol assesses the effect of RIOK2 inhibition by this compound on cell viability and proliferation.
Materials:
-
Cancer cell line with known RIOK2 expression (e.g., glioblastoma or oral squamous cell carcinoma cell lines)[8]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 490 nm[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubate for 24-72 hours.[9]
-
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
References
- 1. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. promega.co.uk [promega.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of RIOK2 Inhibitors in Xenograft Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RIOK2 inhibitors in xenograft models of cancer. The information is compiled from recent preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy of this class of compounds.
Introduction to RIOK2 Inhibition
Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a critical role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][2] Dysregulation of ribosome biogenesis is a hallmark of many cancers, which require elevated protein production to sustain their rapid growth and proliferation.[1][2] Consequently, RIOK2 has emerged as a promising therapeutic target in oncology. Inhibition of RIOK2's ATPase activity can disrupt ribosome assembly, leading to a reduction in protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Several small molecule inhibitors of RIOK2 have been developed and tested in preclinical cancer models, demonstrating anti-tumor activity. This document focuses on the application of two such inhibitors, CQ211 and NSC139021, in xenograft studies.
RIOK2 Inhibitors in Preclinical Development
While the term "Riok2-IN-1" is used, it often refers to early-stage compounds with low cellular activity. More potent and characterized inhibitors like CQ211 and NSC139021 have been utilized in recent in vivo studies.
-
NSC139021 (also known as 1-[2-(2-thiazolyl)diazenyl]-2-naphthalenol): A RIOK2 inhibitor that has also been reported to exert anti-tumor effects through RIOK2-independent mechanisms in certain cancer types.[5][6]
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the quantitative data from xenograft studies using RIOK2 inhibitors.
Table 1: Efficacy of CQ211 in a Gastric Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MKN-1 | Female CB17-SCID mice | 25 mg/kg, intraperitoneally (i.p.), once daily for 18 consecutive days | 30.9% | [1] |
Table 2: Efficacy of NSC139021 in a Glioblastoma Xenograft Model
| Cell Line | Animal Model | Treatment Regimen | Outcome | Reference |
| U118MG | Nude mice | 100 or 150 mg/kg, i.p., three times per week for 21 days | Significantly decreased tumor volume and weight | [6][7] |
Table 3: Efficacy of a RIOK2 Inhibitor in an Acute Myeloid Leukemia (AML) Xenograft Model
| Cell Line | Animal Model | Treatment Regimen | Outcome | Reference |
| MA9 | Sublethally irradiated B6-SJL mice | 120 mg/kg, i.p., three times per week | Slight, but not significant, increase in survival | [1] |
Signaling Pathways
RIOK2 inhibition primarily impacts protein synthesis by disrupting ribosome biogenesis. This can have downstream effects on signaling pathways that are critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.
Caption: RIOK2 inhibition disrupts ribosome biogenesis, leading to decreased protein synthesis and apoptosis.
In the context of glioblastoma, the inhibitor NSC139021 has been shown to induce cell cycle arrest and apoptosis through an alternative pathway involving Skp2 and p53.
Caption: NSC139021 can induce G1/S arrest and apoptosis in glioblastoma cells via the Skp2-p27/p21 and p53 pathways.
Experimental Protocols
The following are detailed protocols for xenograft studies based on published literature. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
Protocol 1: Gastric Cancer Xenograft Model with CQ211
Objective: To evaluate the in vivo anti-tumor efficacy of CQ211 in a gastric cancer xenograft model.
Materials:
-
MKN-1 human gastric cancer cells
-
Female CB17-SCID mice (6-8 weeks old)
-
Matrigel
-
CQ211
-
Vehicle (e.g., DMSO, PEG300, saline)
-
Calipers
-
Sterile syringes and needles
Workflow Diagram:
Caption: Workflow for evaluating CQ211 efficacy in a gastric cancer xenograft model.
Procedure:
-
Cell Culture: Culture MKN-1 cells in appropriate media until a sufficient number of cells is reached.
-
Cell Preparation and Implantation:
-
Harvest and resuspend MKN-1 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each female CB17-SCID mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Prepare a stock solution of CQ211 in a suitable vehicle.
-
Administer CQ211 at a dose of 25 mg/kg via intraperitoneal injection once daily for 18 consecutive days.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Protocol 2: Glioblastoma Xenograft Model with NSC139021
Objective: To assess the anti-tumor activity of NSC139021 in a glioblastoma xenograft model.
Materials:
-
U118MG human glioblastoma cells
-
Male nude mice (4-6 weeks old)
-
NSC139021
-
Vehicle (e.g., 1:1 v/v DMSO/PEG300)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 106 U118MG cells in PBS into the right flank of each mouse.
-
Tumor Growth and Grouping:
-
Allow the tumors to grow for approximately 2 weeks.
-
Randomly divide the mice into three groups: vehicle control, 100 mg/kg NSC139021, and 150 mg/kg NSC139021.
-
-
Treatment:
-
Administer NSC139021 or vehicle via intraperitoneal injection three times per week for 21 days.
-
-
Monitoring and Analysis:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Perform statistical analysis to compare tumor volumes and weights between the groups.
-
Protocol 3: Acute Myeloid Leukemia (AML) Xenograft Model
Objective: To evaluate the effect of a RIOK2 inhibitor on the survival of mice bearing an AML xenograft.
Materials:
-
MA9 murine AML cells
-
B6-SJL mice
-
RIOK2 inhibitor
-
Vehicle
-
Irradiation source
-
Flow cytometry reagents for engraftment analysis
Procedure:
-
Animal Preparation: Sublethally irradiate B6-SJL mice.
-
Cell Transplantation: Intravenously inject MA9 cells into the irradiated mice.
-
Treatment:
-
Allow for engraftment of the AML cells.
-
Begin treatment with the RIOK2 inhibitor (e.g., 120 mg/kg, i.p., three times per week) or vehicle.
-
-
Monitoring:
-
Monitor the mice for signs of leukemia progression and record survival.
-
Optionally, periodically collect peripheral blood to assess the level of leukemic cell engraftment by flow cytometry.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare the survival rates between the treated and control groups using a log-rank test.
-
Conclusion
The inhibition of RIOK2 presents a promising strategy for cancer therapy. The provided data and protocols for using RIOK2 inhibitors like CQ211 and NSC139021 in xenograft models offer a solid foundation for preclinical researchers. Careful consideration of the specific inhibitor, cancer type, and experimental design is crucial for obtaining robust and reproducible results. Further investigation into the in vivo efficacy and safety of novel RIOK2 inhibitors is warranted to advance this therapeutic approach towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CSIG-16. UNDERSTANDING THE MECHANISM OF RIOK2 FUNCTION IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Riok2-IN-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Riok2-IN-1, a potent and selective inhibitor of RIO Kinase 2 (RIOK2). Given its low cellular activity, likely stemming from poor solubility, this guide offers troubleshooting strategies and detailed protocols to facilitate its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on common practices for poorly soluble kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use anhydrous DMSO to minimize degradation of the compound.
Q3: How should I store this compound and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is typically stable for several months.[2][3]
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium. Ensure the final concentration of DMSO in your experiment is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q5: What are the known stability issues with this compound?
A5: While specific stability data for this compound is limited, it is known that many small molecule inhibitors can be sensitive to light, temperature fluctuations, and moisture. To ensure the integrity of the compound, it is crucial to store it as recommended and handle it with care. Avoid prolonged exposure to light and use tightly sealed containers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Gentle warming (to 30-40°C) and vortexing or sonication can also aid dissolution. Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation in cell culture media. | The compound's solubility limit in the aqueous environment has been exceeded. | Decrease the final concentration of this compound in the media. Perform serial dilutions in DMSO before adding to the media to ensure rapid mixing. Consider using a carrier protein like bovine serum albumin (BSA) in the media to improve solubility. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Protect the compound and its solutions from light. |
| Observed cellular toxicity at low concentrations. | DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture is below the tolerance level for your specific cell line (typically ≤0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
Quantitative Data Summary
The following table summarizes the solubility of the related RIOK2 inhibitor, CQ211, and its analogs in various solvents. This data can serve as a reference for understanding the solubility characteristics of this compound.
| Compound | DMSO (mg/L) | MeOH (mg/L) | CH₂Cl₂ (mg/L) | H₂O (mg/L) |
| CQ211 (Compound 7) | 4900 | 12 | 16 | 2.3 |
| Analog 8 | 281000 | 1960 | 7800 | 400 |
| Analog 9 | 97000 | 1260 | 740 | 108 |
| Analog 10 | 64000 | 810 | 600 | 78 |
| Analog 11 | 53000 | 700 | 570 | 59 |
| Analog 12 | 46000 | 740 | 570 | 59 |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Preparing Working Solutions in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required. This helps to minimize the direct addition of a large volume of DMSO to the aqueous medium.
-
Add the required volume of the this compound DMSO solution to the pre-warmed cell culture medium and immediately mix thoroughly by vortexing or inverting the tube to prevent precipitation.
-
Ensure the final DMSO concentration in the working solution does not exceed the tolerance of your cell line (typically ≤0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
RIOK2 Signaling Pathway
RIOK2 is a crucial kinase in the final cytoplasmic maturation steps of the 40S ribosomal subunit.[5][6] Its activity is influenced by major signaling pathways such as the MAPK/RSK and PI3K/AKT/mTOR pathways, linking cell growth signals to ribosome biogenesis and protein synthesis.[7][8][9]
Caption: RIOK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Using this compound
This workflow outlines the key steps for successfully incorporating this compound into cell-based experiments, from preparation to final analysis.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of RIOK2 Functions in Mediating the Toxic Effects of Deoxynivalenol in Porcine Intestinal Epithelial Cells [mdpi.com]
Technical Support Center: Optimizing Riok2-IN-1 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riok2-IN-1. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase. RIOK2 is a crucial enzyme involved in the maturation of the 40S ribosomal subunit and cell cycle progression.[1][2] By binding to the ATP-binding site of RIOK2, this compound blocks its kinase activity, thereby interfering with ribosome biogenesis and potentially halting the proliferation of cancer cells where RIOK2 is often overexpressed.[3][4]
Q2: I am not seeing the expected effect of this compound in my cell-based assays. What could be the reason?
A key characteristic of this compound is its high in vitro potency (Kd = 150 nM) but significantly lower cellular activity (IC50 = 14,600 nM or 14.6 µM).[1][2] This discrepancy is a primary reason for a lack of observed effects in cellular experiments. Several factors can contribute to this:
-
Low Cell Permeability: The chemical properties of this compound may limit its ability to efficiently cross the cell membrane and reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by multidrug resistance pumps.
-
Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete the inhibitor for binding to the RIOK2 active site.[5]
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and has not precipitated out of the media.
For more potent cellular effects, researchers may consider using an improved analog like CQ211 , which has demonstrated better in vitro and in vivo activity.[1][2][6]
Q3: What is a good starting concentration range for this compound in my experiments?
Given its high cellular IC50, a broad concentration range should be tested initially. A typical starting point could be from 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I be sure that the observed effects are due to Riok2 inhibition and not off-target effects?
This is a critical consideration for any kinase inhibitor study.[7][8][9] Here are several strategies to validate on-target activity:
-
Western Blot Analysis: Assess the phosphorylation status of known downstream targets of pathways affected by RIOK2, such as the Akt/mTOR pathway.[6] A reduction in the phosphorylation of proteins like mTOR in a dose-dependent manner would suggest on-target activity.[6]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of RIOK2 in your cells. If the inhibitor's effect is diminished, it strongly suggests on-target activity.
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with another RIOK2 inhibitor that has a different chemical scaffold. If both produce a similar phenotype, it is more likely due to RIOK2 inhibition.
-
Kinase Profiling: Use commercially available services to screen this compound against a panel of other kinases to identify potential off-targets.[10]
Q5: What are some common troubleshooting tips for working with kinase inhibitors like this compound?
-
Solubility: Ensure your stock solution is fully dissolved. Sonication or gentle warming may be necessary. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in your highest inhibitor treatment group to account for any solvent effects.
-
Cell Line Variability: The response to a kinase inhibitor can vary significantly between different cell lines. It is essential to optimize the concentration and treatment time for each cell line.
-
Assay Choice: The choice of assay is important. For assessing cell viability, colorimetric assays like MTT or luminescent assays that measure ATP levels are common.[11][12] For target engagement, cellular thermal shift assays (CETSA) or NanoBRET assays can be employed.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a more potent alternative, CQ211.
Table 1: Potency and Cellular Activity of RIOK2 Inhibitors
| Compound | Binding Affinity (Kd) | Cellular Activity (IC50) | Notes |
| This compound | 150 nM[1][2] | 14,600 nM (14.6 µM)[1][2] | Potent in vitro, but low cellular activity. |
| CQ211 | 6.1 nM[6] | 0.61 µM (MKN-1 cells), 0.38 µM (HT-29 cells)[6] | A more potent and cell-active alternative. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM). Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This will result in a final 1X concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph with concentration on the x-axis and percentage of viability on the y-axis to determine the IC50 value.
Protocol 2: Validating this compound Target Engagement by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target in the Akt/mTOR pathway.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the viability assay results) and a vehicle control for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-mTOR) and a loading control (e.g., anti-GAPDH or β-actin).
Visualizations
Caption: RIOK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell viability assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. icr.ac.uk [icr.ac.uk]
Riok2-IN-1 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Riok2-IN-1, a potent inhibitor of RIO Kinase 2 (RIOK2). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with RIOK2 knockdown phenotypes. What could be the cause?
A1: Discrepancies between inhibitor studies and genetic perturbations can arise from several factors. A primary consideration is the potential for off-target effects of this compound. While this compound is a potent RIOK2 inhibitor, it may also interact with other kinases, leading to phenotypes that are not solely dependent on RIOK2 inhibition. It is also important to consider the kinetics of inhibition versus knockdown; small molecule inhibitors act rapidly, whereas the effects of siRNA or shRNA are dependent on protein turnover rates.
Q2: I am observing unexpected cellular effects at concentrations of this compound that should be specific for RIOK2. How can I determine if these are off-target effects?
A2: Observing effects at concentrations close to the IC50 for RIOK2 that are not consistent with known RIOK2 biology is a strong indicator of potential off-target activity. To investigate this, you can perform several experiments:
-
Dose-response analysis: Conduct experiments over a wide range of this compound concentrations. On-target effects should titrate with the known potency of the inhibitor against RIOK2, while off-target effects may occur at different concentration ranges.
-
Use of a structurally distinct RIOK2 inhibitor: If available, a second, structurally unrelated RIOK2 inhibitor should be used to see if it recapitulates the observed phenotype. If it does, it strengthens the evidence that the effect is on-target.
-
Rescue experiments: If possible, overexpress a resistant mutant of RIOK2 in your system. If the phenotype is rescued, it is likely an on-target effect.
-
Direct off-target profiling: Employ techniques such as kinome-wide profiling or cellular thermal shift assays (CETSA) to identify other potential targets of this compound in your experimental system.
Q3: Are there any known off-targets of this compound?
A3: Yes, studies on compounds with a similar naphthyl-pyridine scaffold to this compound have identified off-target activity. Specifically, micromolar inhibitory activity has been observed against Mitogen-Activated Protein Kinase 10 (MAPK10, also known as JNK3) and Glycogen Synthase Kinase 3 Alpha (GSK3α)[1]. It is important to note that no significant activity was seen against MAPK8 (JNK1), SNRK, and HIPK1 in the same study[1].
Q4: My cells are showing signs of apoptosis and cell cycle arrest that seem too potent for RIOK2 inhibition alone. Could this be related to off-target effects?
A4: Yes, this is a plausible scenario. Both MAPK10 (JNK3) and GSK3α are involved in signaling pathways that regulate apoptosis and cell cycle progression. Off-target inhibition of these kinases by this compound could contribute to the observed cellular phenotypes. For example, the JNK signaling pathway is a critical regulator of apoptosis in response to cellular stress. Similarly, GSK3α is a key component of multiple signaling pathways, including those involved in cell proliferation and survival. A related RIOK2 inhibitor, NSC139021, has been shown to induce cell cycle arrest and apoptosis through a RIOK2-independent mechanism, highlighting the potential for off-target effects with this class of compounds[2].
Quantitative Data on this compound and Off-Target Activity
The following table summarizes the known biochemical and cellular activities of this compound and its known off-targets. This data is crucial for designing experiments with appropriate inhibitor concentrations and for interpreting results.
| Target | Assay Type | Potency (nM) | Reference |
| RIOK2 | Binding Affinity (Kd) | 150 | [3] |
| Cellular Activity (IC50) | 14600 | [3] | |
| NanoBRET Cellular IC50 | 6600 | [4] | |
| MAPK10 (JNK3) | Enzymatic IC50 | 4700 | [1] |
| GSK3α | Enzymatic IC50 | 5200 | [1] |
| MAPK8 (JNK1) | Enzymatic IC50 | >10000 | [1] |
| SNRK | Enzymatic IC50 | >10000 | [1] |
| HIPK1 | Enzymatic IC50 | >10000 | [1] |
Signaling Pathways of Potential Off-Targets
Understanding the signaling pathways of known off-targets is critical for predicting and troubleshooting unexpected experimental outcomes.
MAPK10 (JNK3) Signaling Pathway
MAPK10, or JNK3, is a member of the c-Jun N-terminal kinase family that is predominantly expressed in the nervous system. It is a key mediator of neuronal apoptosis in response to various stress signals.
Caption: MAPK10 (JNK3) signaling pathway leading to apoptosis.
GSK3α Signaling Pathway
GSK3α is a ubiquitously expressed serine/threonine kinase that is a key regulator of a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. It is often constitutively active and is inhibited by upstream signals.
Caption: GSK3α regulation by the Wnt and PI3K/Akt signaling pathways.
Experimental Protocols
To aid in the experimental validation of on- and off-target effects of this compound, detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to a sufficient density.
-
Harvest and resuspend cells in a suitable buffer.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against RIOK2 and any suspected off-target proteins.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Kinobeads Pulldown Assay
This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating cell lysates with a free inhibitor (like this compound), one can assess its binding to the captured kinases in a competitive manner.
Experimental Workflow:
Caption: Workflow for a Kinobeads pulldown assay.
Detailed Protocol:
-
Cell Lysis:
-
Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Incubate the cell lysate with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinase Pulldown:
-
Add the Kinobeads slurry to the lysate and incubate with rotation at 4°C to allow for kinase binding.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound kinases from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Prepare the samples for mass spectrometry analysis (e.g., in-gel or in-solution digestion).
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates that the inhibitor is binding to that kinase in the lysate.
-
By utilizing these FAQs, quantitative data, pathway diagrams, and experimental protocols, researchers can more effectively troubleshoot and understand the potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- 1. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Riok2-IN-1 experimental variability and solutions
Welcome to the technical support center for Riok2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this RIOK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2).[1] RIOK2 is an atypical kinase that plays a crucial role in the maturation of the 40S ribosomal subunit and in cell cycle progression.[1] By inhibiting the ATPase activity of RIOK2, this compound can disrupt ribosome biogenesis, leading to a decrease in protein synthesis, cell cycle arrest, and ultimately, apoptosis in susceptible cell lines.
Q2: What are the key differences between this compound and other RIOK2 inhibitors like CQ211?
The primary difference lies in their cellular activity. While this compound is potent in biochemical assays (measuring direct binding to the kinase), it exhibits significantly lower activity in cell-based assays.[1] Newer generation inhibitors, such as CQ211, have been developed to improve upon this limitation, showing better efficacy in cellular models. For a detailed comparison, please refer to the data table below.
Q3: I am not observing the expected phenotype in my cell-based experiments with this compound. What could be the reason?
The most common reason for a lack of a significant cellular effect with this compound is its low cellular activity.[1] This can be attributed to several factors including poor cell permeability, high intracellular ATP concentrations outcompeting the inhibitor, and low solubility of the compound. Please see the troubleshooting section for potential solutions.
Q4: Are there known off-target effects for this compound?
While this compound is described as a selective RIOK2 inhibitor, it is crucial to consider potential off-target effects, as is the case with any small molecule inhibitor. Some studies on other RIOK2 inhibitors have noted that the observed cellular effects can sometimes be independent of RIOK2 itself.[2] It is recommended to include appropriate controls, such as RIOK2 knockdown/knockout cells, to validate that the observed phenotype is indeed due to the inhibition of RIOK2.
Troubleshooting Guide
Issue: Low or no observable cellular activity of this compound.
This is a frequently encountered issue with this compound, primarily due to its high IC50 value in cellular contexts.[1]
Potential Solutions:
-
Optimize Compound Concentration: Due to its low cellular potency, you may need to use higher concentrations of this compound than what is suggested by its biochemical Kd value. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay.
-
Improve Solubility: Poor solubility can significantly limit the effective concentration of the inhibitor in your cell culture media.
-
Solvent Choice: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your culture medium.
-
Formulation: For in vivo studies or challenging in vitro models, consider the use of formulation strategies like lipid-based formulations to enhance solubility and bioavailability.[3][4]
-
-
Increase Incubation Time: The effects of inhibiting ribosome biogenesis may take longer to become apparent compared to inhibitors of other cellular processes. Consider extending the incubation time with this compound.
-
Consider Alternative Inhibitors: If you continue to face issues with this compound's cellular activity, consider using a more potent, cell-active RIOK2 inhibitor such as CQ211.[1]
-
Validate RIOK2 Dependence: To confirm that any observed effect is due to RIOK2 inhibition, use a secondary validation method. This could include siRNA-mediated knockdown of RIOK2 to see if it phenocopies the effect of the inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a comparator, CQ211, to aid in experimental design.
| Parameter | This compound | CQ211 | Reference |
| Binding Affinity (Kd) | 150 nM | 6.1 nM | [1] |
| Cellular Activity (IC50) | 14,600 nM | 0.61 µM (MKN-1 cells) | [1] |
| Notes | Potent biochemically, but low cellular activity. | Improved cellular and in vivo activity. |
Experimental Protocols
While a specific, universally applicable protocol for this compound is not available due to its experimental variability, here is a general methodology for a cell viability assay.
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for your dose-response curve. It is advisable to test a broad range, for instance, from 0.1 µM to 100 µM, given the high cellular IC50.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using your chosen method (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway of RIOK2 Inhibition
Caption: RIOK2 inhibition by this compound disrupts ribosome biogenesis, leading to decreased cell growth and apoptosis.
Experimental Workflow for Troubleshooting this compound Activity
Caption: A stepwise guide to troubleshooting common issues with this compound's cellular activity.
References
Addressing Riok2-IN-1 resistance mechanisms
Technical Support Center: Riok2-IN-1
Disclaimer: this compound is a hypothetical inhibitor of RIO Kinase 2 (RIOK2). The following troubleshooting guide, FAQs, and protocols are based on established principles of kinase inhibitor resistance and are provided for illustrative purposes for a research audience.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound, focusing on the emergence of drug resistance.
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
-
Question: My cancer cell line, which was initially sensitive to this compound, now requires significantly higher concentrations to achieve the same level of growth inhibition. What could be happening?
-
Answer: This is a classic sign of acquired resistance, a common phenomenon with targeted therapies like kinase inhibitors.[1][2] The primary suspected causes include:
-
On-Target Mutations: The cells may have developed mutations in the RIOK2 gene itself, specifically in the ATP-binding pocket where this compound binds.[3] A "gatekeeper" mutation is a common mechanism that can sterically hinder drug binding without completely abolishing the kinase's own activity.[3][4]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative pathway to maintain proliferation and survival signals.[2][5] For instance, activation of the PI3K/AKT/mTOR or MAPK pathways can bypass the need for RIOK2-mediated signaling.[2]
-
Increased Drug Efflux: Cells may have upregulated the expression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), which actively transport this compound out of the cell, lowering its intracellular concentration.[2][6]
-
Target Overexpression: The cancer cells may have amplified the RIOK2 gene, leading to overexpression of the RIOK2 protein.[1][6] This increases the amount of target, requiring a higher concentration of the inhibitor to achieve the same fractional inhibition.[1]
-
Issue 2: Western blot shows RIOK2 is inhibited, but cells continue to proliferate.
-
Question: I've confirmed with a phospho-specific antibody that a downstream substrate of RIOK2 is dephosphorylated, indicating successful target engagement by this compound. However, my cell viability assay shows minimal effect. Why?
-
Answer: This scenario strongly suggests that the resistance mechanism is independent of the direct target. The most likely cause is the activation of a bypass signaling pathway .[5] While RIOK2 is successfully inhibited, another pathway has become dominant in driving cell proliferation and survival.[2]
-
Recommended Action: Perform a phosphoproteomics analysis or a targeted Western blot panel for key nodes of common survival pathways (e.g., p-AKT, p-ERK, p-STAT3) to identify which compensatory pathway may be activated.[7][8] Combination therapy with an inhibitor targeting the identified bypass pathway may be necessary to restore sensitivity.[7]
-
Issue 3: High variability in IC50 values between experimental replicates.
-
Question: I am getting inconsistent IC50 values for this compound in my experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media conditions are kept consistent. Over-confluent or high-passage cells can exhibit altered drug sensitivity.
-
Assay Protocol: Verify the consistency of cell seeding density, drug incubation time, and the viability assay protocol itself.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Emergence of a Resistant Subclone: If you are continuously culturing the cells, you may be inadvertently selecting for a small, pre-existing resistant subpopulation.[2] Consider using a freshly thawed, low-passage vial of the parental cell line for critical experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to kinase inhibitors like this compound?
A1: The most frequently observed mechanisms of acquired resistance are:
-
Secondary Mutations in the Target Kinase: Point mutations in the kinase domain that reduce the inhibitor's binding affinity.[3][5] The T315I "gatekeeper" mutation in BCR-ABL is a well-known example.[9]
-
Activation of Bypass Pathways: Upregulation of alternative signaling routes that provide redundant survival signals, making the cell independent of the inhibited target.[2][7]
-
Target Gene Amplification: An increase in the copy number of the target gene, leading to protein overexpression that overwhelms the inhibitor.[1]
-
Drug Efflux: Increased activity of membrane transporters that pump the drug out of the cell.[6]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A systematic approach is recommended:
-
Sequence the Target: Perform Sanger or next-generation sequencing of the RIOK2 kinase domain in your resistant cells to check for mutations compared to the parental line.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of RIOK2 and key drug efflux pumps (e.g., MDR1/P-gp) between sensitive and resistant cells.
-
Profile Signaling Pathways: Use phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to get an unbiased view of signaling changes and identify potential bypass pathways.[8]
-
Functional Assays: If a bypass pathway is suspected, use a specific inhibitor for that pathway in combination with this compound to see if sensitivity is restored.
Q3: Is it possible to prevent or delay the onset of resistance to this compound?
A3: While preventing resistance entirely is challenging, certain strategies may delay its onset. Combination therapy is a leading strategy.[10] By targeting the primary pathway with this compound and simultaneously inhibiting a known bypass pathway or a downstream effector, you can create a multi-pronged attack that makes it harder for cells to develop a viable escape route.[10]
Data Presentation: this compound Resistance Profile
The following tables summarize hypothetical data from experiments comparing a sensitive parental cell line (e.g., AML-MOLM13) to a derived resistant cell line (MOLM13-RR).
Table 1: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| MOLM13 (Parental) | 50 | 1.0 |
| MOLM13-RR (Resistant) | 1250 | 25.0 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Molecular Characterization of Resistant Cells
| Target Analyzed | Method | Parental Line (Relative Level) | Resistant Line (Relative Level) | Implication |
| RIOK2 Kinase Domain | Sanger Sequencing | Wild-Type | T341I Mutation | On-Target Resistance (Gatekeeper) |
| RIOK2 Protein | Western Blot | 1.0 | 1.1 | No significant overexpression |
| p-AKT (Ser473) | Western Blot | 1.0 | 4.5 | Bypass Pathway Activation (PI3K/AKT) |
| MDR1/P-gp Protein | Western Blot | 1.0 | 1.2 | No significant drug efflux |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to the inhibitor.[11][12]
-
Initial IC50 Determination: Determine the initial IC50 of this compound on the parental cancer cell line using a standard cell viability assay (e.g., CCK-8 or CellTiter-Glo).[13]
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitoring and Recovery: Monitor the cells daily. The culture will likely experience significant cell death initially. Replace the media with fresh, drug-containing media every 2-3 days. Allow the surviving cells to repopulate the flask to ~70-80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.[11]
-
Repeat: Repeat steps 3 and 4 for several months. The process is complete when the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.[11]
-
Characterization: Confirm the new, higher IC50.[12] Maintain a frozen stock of the resistant cell line and periodically re-verify its resistance profile.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Grow both parental and resistant cells to 80% confluency. Treat both cell lines with this compound at the parental IC50 concentration for 24 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies to test include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Total RIOK2
-
GAPDH or β-Actin (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal to determine the relative activation state of the pathway.
Visualizations
Caption: Signaling pathways in sensitive vs. resistant cells.
Caption: Experimental workflow for identifying resistance.
Caption: Logic diagram for troubleshooting resistance.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyu.edu [nyu.edu]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Selectivity of Riok2-IN-1 and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Riok2-IN-1 and striving for improved kinase selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its selectivity important?
A1: this compound is a known inhibitor of RIO Kinase 2 (Riok2), an atypical kinase involved in ribosome biogenesis and cell cycle progression.[1][2] Like many kinase inhibitors, this compound can interact with other kinases, leading to off-target effects that can confound experimental results and cause toxicity in therapeutic applications. Improving its selectivity is crucial for accurately dissecting the biological functions of Riok2 and for developing safer, more effective targeted therapies.
Q2: What are the known off-targets of the this compound scaffold?
A2: Studies on the 2-(acylamino)pyridine scaffold, from which this compound is derived, have identified several off-target kinases. While initial reports suggested potential inhibition of MAPK8, SNRK, and HIPK1, subsequent enzymatic assays showed no significant activity against these kinases. However, micromolar inhibition of MAPK10 and GSK3α has been observed, indicating these as potential off-targets to consider in your experiments.[2]
Q3: Is it possible to achieve high selectivity for Riok2?
A3: Yes. Medicinal chemistry efforts have led to the development of highly potent and selective Riok2 inhibitors. For instance, CQ211 , a successor to the this compound scaffold, demonstrates a high binding affinity for Riok2 (Kd = 6.1 nM) and exhibits excellent selectivity in both enzymatic and cellular assays.[3][4][5][6] In a broad kinase panel, CQ211 showed no significant interaction with other wild-type kinases, highlighting that high selectivity is attainable.[3]
Q4: What is the primary signaling pathway regulated by Riok2?
A4: Riok2 is a key regulator of 40S ribosomal subunit maturation .[2][7] Its inhibition disrupts ribosome biogenesis, leading to decreased protein synthesis and subsequent cell cycle arrest and apoptosis. This fundamental role connects Riok2 to major cancer-related signaling pathways, including the PI3K/Akt/mTOR pathway .[2][7]
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Conflicting Results in Cellular Assays
Possible Cause: Off-target effects of your Riok2 inhibitor.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that the inhibitor is engaging Riok2 in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.
-
Use a More Selective Inhibitor: If available, switch to a more selective inhibitor like CQ211 to see if the phenotype persists. This can help differentiate between on-target Riok2 effects and off-target effects.
-
Orthogonal Approaches: Use non-pharmacological methods to validate your findings. For example, use siRNA or CRISPR/Cas9 to knockdown or knockout Riok2 and observe if the resulting phenotype matches that of the inhibitor treatment.
-
Control for Known Off-Targets: If you suspect off-target activity on kinases like MAPK10 or GSK3α, use specific inhibitors for these kinases as controls in your experiments to see if they replicate the observed phenotype.
Issue 2: Discrepancy Between Biochemical Potency (IC50/Kd) and Cellular Activity (EC50)
Possible Cause: Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor.
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the cell permeability of your compound.
-
Optimize Compound Structure: Medicinal chemistry efforts can be directed towards improving the physicochemical properties of the inhibitor to enhance cell permeability and reduce efflux.
-
Measure Target Engagement in Cells: Utilize assays like NanoBRET to quantify the intracellular affinity of your compound for Riok2. This will provide a more accurate measure of target engagement in a physiological context.[8]
-
Consider ATP Competition: this compound is an ATP-competitive inhibitor. The high concentration of ATP in cells can reduce the apparent potency of the inhibitor. When possible, use assays that can account for this competition.
Issue 3: Difficulty in Achieving and Confirming Improved Selectivity of a Novel Analog
Possible Cause: The chemical modifications made do not sufficiently differentiate between the ATP-binding sites of Riok2 and other kinases.
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: Screen your novel analog against a broad panel of kinases (e.g., KINOMEscan) at a reputable service provider. This will provide a quantitative measure of its selectivity.
-
Structure-Guided Design: Utilize the crystal structure of Riok2 in complex with an inhibitor to guide your chemical modifications. This can help in designing compounds that exploit unique features of the Riok2 ATP-binding site.
-
Cellular Target Engagement Profiling: Perform cellular-based kinase profiling to understand the selectivity in a more physiologically relevant environment.
Data Presentation
Table 1: Potency and Selectivity of Riok2 Inhibitors
| Compound | Target | Binding Affinity (Kd) | Cellular Potency (IC50) | Notes on Selectivity |
| This compound | Riok2 | 150 nM | 14,600 nM | Known off-targets include MAPK10 and GSK3α in the micromolar range.[2] |
| CQ211 | Riok2 | 6.1 nM[4][5][9] | 380-610 nM (in different cell lines)[3][4] | Highly selective; no significant inhibition of other wild-type kinases in a broad panel.[3] |
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a large panel of kinases using a competitive binding assay format.
Methodology:
-
Compound Preparation: Dissolve the test compound (e.g., this compound analog) in DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare a multi-well plate containing DNA-tagged kinases from a comprehensive panel.
-
Competitive Binding: Add the test compound at a fixed concentration to the wells containing the kinases. An immobilized, broad-spectrum kinase inhibitor is then added to the wells. The test compound will compete with the immobilized inhibitor for binding to the kinases.
-
Quantification: The amount of each kinase bound to the immobilized inhibitor is measured using quantitative PCR (qPCR) of the DNA tags. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Kd values can be determined by running the assay with a range of compound concentrations.
Cellular Target Engagement using NanoBRET™
This protocol outlines the steps to measure the interaction of an inhibitor with Riok2 inside living cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid expressing a Riok2-NanoLuc® fusion protein. Seed the transfected cells into a multi-well plate.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind Riok2 to the cells.
-
Inhibitor Treatment: Add the test inhibitor (e.g., this compound) at various concentrations to the cells and incubate.
-
BRET Measurement: Add the NanoLuc® substrate to the cells. If the fluorescent tracer is in close proximity to the Riok2-NanoLuc® fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur. The binding of the test inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is calculated, and the data is plotted against the inhibitor concentration to determine the IC50 value, which reflects the intracellular potency of the compound.
Visualizations
Caption: Riok2 signaling pathway in cell growth and proliferation.
Caption: Workflow for improving and validating Riok2 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. selleckchem.com [selleckchem.com]
Riok2-IN-1 data interpretation challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Riok2-IN-1, a potent and selective inhibitor of RIO Kinase 2 (RIOK2). This guide will help you interpret your experimental data and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of RIOK2, an atypical kinase. It binds to the ATP-binding site of RIOK2, thereby inhibiting its kinase/ATPase activity.[1][2] RIOK2 is a crucial enzyme involved in the maturation of the 40S ribosomal subunit and plays a role in cell cycle progression.[1][2] By inhibiting RIOK2, this compound can lead to defects in ribosome biogenesis, a reduction in protein synthesis, and cell cycle arrest, ultimately impacting cell proliferation.[3][4]
Q2: I'm observing a significant discrepancy between the potent biochemical activity (low nM Kd) of this compound and its much weaker activity in my cell-based assays (µM IC50). Is this expected?
Yes, this is a known characteristic of this compound. The compound exhibits high biochemical potency with a dissociation constant (Kd) of approximately 150 nM.[2] However, it has demonstrated significantly lower potency in cellular assays, with a reported IC50 of 14,600 nM (14.6 µM) in a NanoBRET target engagement assay in HEK293 cells.[1][2] This discrepancy is a primary data interpretation challenge. Potential reasons for this difference include low cell permeability, active efflux from the cell, or rapid metabolism within the cell.[1] It is crucial to use appropriate cellular target engagement assays, such as the NanoBRET assay, to accurately determine the effective concentration in your cell line of interest.[1]
Q3: What are the expected downstream cellular effects of this compound treatment?
Inhibition of RIOK2 by this compound is expected to produce several downstream effects, including:
-
Impaired Ribosome Biogenesis: RIOK2 is essential for the maturation of the 40S ribosomal subunit. Its inhibition can lead to an accumulation of immature pre-40S particles and a decrease in mature, translation-competent ribosomes.[3][5]
-
Reduced Protein Synthesis: A direct consequence of impaired ribosome biogenesis is a decrease in global protein synthesis.[3][4]
-
Cell Cycle Arrest: RIOK2 has been implicated in cell cycle progression.[6] Its inhibition can lead to cell cycle arrest, often at the G1/S or G2/M phase, depending on the cell type and context.[7]
-
Inhibition of Cell Proliferation: By disrupting fundamental cellular processes like protein synthesis and cell cycle progression, this compound can inhibit the proliferation of cancer cells.[3][4]
-
Modulation of Signaling Pathways: RIOK2 function is linked to signaling pathways such as the Ras/MAPK pathway.[5] Inhibition of RIOK2 may, therefore, lead to alterations in the phosphorylation status of key proteins within these pathways, such as ERK.
Q4: Are there known off-target effects of this compound?
While this compound is considered a selective inhibitor, some off-target activities have been reported. It is important to consult kinase panel screening data to understand its selectivity profile. In some cases, modifications to the this compound scaffold have been shown to increase inhibition of other kinases like MAPK10 and GSK3α.[1] Researchers should always consider the possibility of off-target effects when interpreting their data and may need to use additional, structurally distinct RIOK2 inhibitors or genetic approaches (e.g., siRNA/shRNA) to validate their findings.
Troubleshooting Guides
Problem 1: High variability or poor dose-response in cell viability assays.
-
Possible Cause: Poor solubility or stability of this compound in cell culture media.
-
Troubleshooting Tip: Ensure complete solubilization of the compound in a suitable solvent like DMSO before diluting it in your final culture medium. Prepare fresh dilutions for each experiment. It is advisable to test the solubility and stability of the inhibitor in your specific media over the time course of your experiment.
-
-
Possible Cause: Low cellular potency of this compound.
-
Troubleshooting Tip: You may need to use higher concentrations of this compound than what its biochemical potency suggests. A full dose-response curve, extending into the high micromolar range, is recommended to determine the IC50 in your specific cell line.
-
-
Possible Cause: Cell line-dependent sensitivity.
-
Troubleshooting Tip: The sensitivity to RIOK2 inhibition can vary between different cell lines. It is recommended to test a panel of cell lines to identify those most responsive to this compound.
-
Problem 2: Inconsistent results in western blot analysis for downstream signaling proteins (e.g., p-ERK).
-
Possible Cause: Inappropriate time point for analysis.
-
Troubleshooting Tip: The kinetics of signaling pathway modulation can be rapid and transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) after this compound treatment to identify the optimal time point for observing changes in protein phosphorylation.
-
-
Possible Cause: Suboptimal antibody or western blot protocol.
-
Troubleshooting Tip: Ensure you are using a validated antibody for the specific phosphorylated and total protein. Optimize your western blot protocol, including lysis buffer composition, protein loading amount, and antibody concentrations. Always normalize the phosphorylated protein signal to the total protein signal.
-
Problem 3: Difficulty in confirming direct target engagement of this compound in cells.
-
Possible Cause: Standard cell viability or proliferation assays do not directly measure target binding.
Quantitative Data
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| Biochemical Potency (Kd) | 150 nM | Radiometric Kinase Assay | - | [2] |
| Cellular Potency (IC50) | 14,600 nM (14.6 µM) | NanoBRET™ Target Engagement Assay | HEK293 | [1][2] |
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted from the methodology used to assess this compound cellular potency.[1]
-
Cell Seeding: Seed HEK293 cells (or your cell line of interest) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transfect the cells with a vector encoding a NanoLuc®-RIOK2 fusion protein. Follow the manufacturer's instructions for the transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the culture medium with Opti-MEM®. Add this compound at various concentrations (typically a serial dilution from 100 µM down to 0.1 nM). Include a DMSO-only control.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot the values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Global Protein Synthesis using O-Propargyl-puromycin (OPP) Assay
This protocol is a general method to assess changes in protein synthesis following this compound treatment.
-
Cell Treatment: Plate and treat your cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for translation inhibition (e.g., cycloheximide) and a DMSO vehicle control.
-
OPP Labeling: Add O-propargyl-puromycin (OPP) to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer).
-
Click Chemistry Reaction: Perform a click chemistry reaction by adding a fluorescent azide (e.g., Alexa Fluor 488 azide) to the cell lysate according to the manufacturer's protocol. This will covalently link the fluorophore to the incorporated OPP.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration for each sample. Compare the normalized fluorescence of the this compound treated samples to the DMSO control to determine the percentage of protein synthesis inhibition.
Protocol 3: Polysome Profiling to Assess Ribosome Biogenesis
This is a complex technique that provides a detailed view of the translational status of cells.
-
Cell Treatment and Lysis: Treat cells with this compound. Prior to harvesting, add cycloheximide (100 µg/mL) to the media for 5-10 minutes to arrest translating ribosomes. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm. This will generate a profile with peaks corresponding to free ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.
-
RNA Extraction: Extract RNA from each fraction.
-
Data Interpretation: In this compound treated cells, you would expect to see an increase in the 40S and 60S subunit peaks and a decrease in the polysome peaks compared to the control, indicating a defect in ribosome assembly and a reduction in translation initiation.
Visualizations
Caption: RIOK2 signaling in the context of the MAPK pathway and its inhibition by this compound.
Caption: General experimental workflow for characterizing the activity of this compound.
Caption: Troubleshooting logic for addressing discrepancies in this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysome Profiling Analysis [en.bio-protocol.org]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Riok2-IN-1 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Riok2-IN-1 in cytotoxicity assays.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify pipette calibration. |
| Edge effects: Increased evaporation in the outer wells of the microplate.[1] | To minimize evaporation, use microplates with good barrier functions.[1] Consider filling the perimeter wells with sterile media or PBS and excluding them from the analysis.[1] Maintain adequate humidity in the incubator.[1] | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and assay results.[2] | Practice strict aseptic techniques.[2] Regularly clean all equipment and the cell culture hood.[2] Periodically test cell lines for mycoplasma contamination. | |
| Low or no cytotoxic effect observed | Suboptimal drug concentration: The concentration range of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration. |
| Low cellular activity of this compound: this compound is known to have low cellular activity (IC50 = 14,600 nM).[3] | Consider using a more potent derivative like CQ211, which has improved in vitro and in vivo activity.[3] | |
| Incorrect assay timing: The incubation time with the compound may be too short to induce a cytotoxic response. | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). | |
| Cell line resistance: The chosen cell line may be resistant to Riok2 inhibition. | Research the sensitivity of your cell line to inhibitors of ribosome biogenesis or the MAPK pathway. Consider testing on different cell lines. | |
| High background signal in control wells | Media components: Phenol red or serum in the culture medium can contribute to background absorbance or fluorescence.[4] | Use phenol red-free medium for fluorescence-based assays.[4] Set up background control wells containing medium and the assay reagent but no cells. |
| Reagent contamination or degradation: Improper storage or handling of assay reagents. | Store all reagents according to the manufacturer's instructions.[2] Periodically check the condition of incubators, refrigerators, and freezers.[2] | |
| Precipitation of the compound: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower concentration range. | |
| Inconsistent results across experiments | Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.[5] | Use cells within a consistent and low passage number range for all experiments. |
| Variations in experimental conditions: Minor differences in incubation times, reagent concentrations, or cell densities. | Adhere strictly to the established protocol. Maintain detailed records of all experimental parameters. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of RIO kinase 2 (RIOK2), with a dissociation constant (Kd) of 150 nM.[3] RIOK2 is an atypical kinase involved in the maturation of the 40S ribosomal subunit and cell cycle progression.[3][6][7] Inhibition of RIOK2 can lead to cell cycle arrest and apoptosis.[6][8]
Q2: What signaling pathways involve RIOK2?
RIOK2 is a downstream target of the MAPK-activated kinase RSK.[9] It is also implicated in the EGFR and PI3K/Akt/mTOR signaling pathways, particularly in the context of glioblastoma.[6][10]
Experimental Design and Protocols
Q3: What is a standard protocol for an MTT cytotoxicity assay with this compound?
A detailed protocol for a standard MTT assay is provided below. This should be optimized for your specific cell line and experimental conditions.
Q4: What are the key parameters to optimize for a cytotoxicity assay?
-
Cell Seeding Density: Determine the optimal cell number that ensures logarithmic growth throughout the experiment and a linear relationship between cell number and signal.
-
Drug Concentration Range: Test a wide range of this compound concentrations to determine the IC50 value.
-
Incubation Time: Evaluate different incubation periods (e.g., 24, 48, 72 hours) to identify the optimal time point for observing a cytotoxic effect.
-
Assay Reagent Incubation: The incubation time with the MTT reagent typically ranges from 1 to 4 hours.[11]
Data Interpretation
Q5: How do I calculate the IC50 value?
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in the desired activity. It can be calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Q6: What are some common pitfalls in interpreting cytotoxicity data?
-
Compound Interference: Some compounds can directly interact with the assay reagents, leading to false-positive or false-negative results.[12]
-
Off-Target Effects: At high concentrations, inhibitors may have off-target effects that contribute to cytotoxicity.
-
Cellular Metabolism: The metabolic state of the cells can influence the results of metabolic-based assays like the MTT assay.
Experimental Protocols
MTT Cell Proliferation Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[11]
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.[13]
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2).[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[14]
-
Visualizations
RIOK2 Signaling Pathway
Caption: RIOK2 signaling pathways and the inhibitory action of this compound.
Cytotoxicity Assay Workflow
Caption: A typical workflow for a cell-based cytotoxicity assay.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. platypustech.com [platypustech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selectscience.net [selectscience.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of RIOK2 Functions in Mediating the Toxic Effects of Deoxynivalenol in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
Validating RIOK2 On-Target Effects: A Comparative Guide to Riok2-IN-1 and its Superior Alternative, CQ211
For researchers investigating the atypical kinase RIOK2, validating the on-target effects of chemical probes is paramount. This guide provides a comprehensive comparison of Riok2-IN-1 and its structurally related, next-generation inhibitor, CQ211. The evidence presented demonstrates that while this compound is a potent and selective inhibitor in biochemical assays, its low cellular activity limits its utility. In contrast, CQ211 emerges as a highly potent and selective tool compound with excellent cellular activity, making it the superior choice for elucidating RIOK2 function in cellular and in vivo models.
Performance Comparison: this compound vs. CQ211
CQ211 was developed as an improvement upon the lead compound, this compound.[1] Experimental data highlights the significant enhancements in binding affinity and cellular potency of CQ211.
| Parameter | This compound | CQ211 | Fold Improvement |
| Binding Affinity (Kd) | 150 nM[1] | 6.1 nM[2][3] | ~25x |
| Biochemical Potency (IC50) | Not Reported | 0.139 µM (ATPase assay)[4] | - |
| Cellular Activity (IC50) | 14,600 nM (14.6 µM)[1] | 0.38 µM (HT-29 cells)[3][4] | ~38x |
| 0.61 µM (MKN-1 cells)[3][4] | ~24x |
On-Target Effect Validation: Experimental Approaches
Validating that a compound's effects are due to the inhibition of the intended target, RIOK2, requires a multi-faceted approach. Below are key experiments and their outcomes for this compound and CQ211.
Kinase Selectivity Profiling
A critical step in validating a kinase inhibitor is to assess its selectivity across the human kinome. This is often performed using the KINOMEscan™ platform, which measures the binding of an inhibitor to a large panel of kinases.
CQ211 Selectivity Profile: CQ211 has demonstrated exceptional selectivity for RIOK2. In a screen against 468 kinases, no significant interaction was observed with other wild-type kinases.[4] Minor interactions were noted with some FLT3 mutants.[4]
Target Engagement in Cells
Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Expected Outcome for a Validated RIOK2 Inhibitor: Treatment of cells with an effective RIOK2 inhibitor like CQ211 should lead to a dose-dependent increase in the thermal stability of the RIOK2 protein, which can be detected by Western Blotting.
Cellular Pathway Modulation
RIOK2 is implicated in ribosome biogenesis and downstream signaling pathways, including the mTOR pathway.[4][5] Inhibition of RIOK2 has been shown to suppress the phosphorylation of mTOR.[3][4]
CQ211-Mediated Pathway Inhibition: Treatment of MKN-1 and HT-29 cancer cells with CQ211 resulted in a dose-dependent decrease in the phosphorylation of mTOR, a key downstream effector.[3][4] This provides strong evidence of on-target activity in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
KINOMEscan™ Selectivity Profiling
Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.
Methodology: This assay is typically performed as a service by companies like DiscoverX. The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of test compound bound to the kinase is measured, and the results are typically reported as a percentage of control.
Protocol Outline:
-
A proprietary DNA-tagged kinase library is used.
-
The test inhibitor (e.g., CQ211) is incubated with the kinases.
-
An immobilized ligand is added to capture kinases that are not bound to the test inhibitor.
-
The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.
-
Results are expressed as a percentage of the DMSO control, where lower values indicate stronger binding of the inhibitor.
ADP-Glo™ Kinase Assay for RIOK2 ATPase Activity
Objective: To measure the in vitro enzymatic activity of RIOK2 and the potency of inhibitors.
Methodology: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6] The luminescence generated is proportional to the kinase activity.
Protocol Outline:
-
Set up the kinase reaction including recombinant RIOK2 enzyme, a suitable substrate (as RIOK2 is an ATPase, ATP is the substrate), and the inhibitor at various concentrations.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Western Blotting for Phospho-mTOR
Objective: To assess the effect of RIOK2 inhibition on the downstream mTOR signaling pathway in cells.
Methodology: This protocol outlines the detection of phosphorylated mTOR (p-mTOR) in cell lysates by Western Blot.[7][8]
Protocol Outline:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., MKN-1, HT-29) and allow them to adhere.
-
Treat cells with varying concentrations of the RIOK2 inhibitor (e.g., CQ211) or DMSO control for a specified time (e.g., 4 hours).[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-mTOR (e.g., p-mTOR Ser2448) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total mTOR and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the RIOK2 inhibitor in intact cells.
Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding.[9][10]
Protocol Outline:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with the RIOK2 inhibitor or DMSO control for a defined period.
-
-
Heating:
-
Heat the cell suspensions or plates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble RIOK2 in the supernatant by Western Blotting or other quantitative protein detection methods.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control.
-
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene - RIOK2 [maayanlab.cloud]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Cellular Activity of RIOK2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Riok2-IN-1 and its analogs, offering a clear comparison of their activities across different cell lines. This document summarizes key experimental data, provides detailed protocols for crucial assays, and visualizes the relevant signaling pathway to facilitate a deeper understanding of these compounds.
Introduction to RIOK2 and its Inhibition
RIOK2 (Right Open Reading Frame Kinase 2) is an atypical serine/threonine kinase that plays a critical role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit, and cell cycle progression.[1] Its upregulation has been implicated in various cancers, including glioblastoma, acute myeloid leukemia, and non-small cell lung cancer, making it an attractive target for therapeutic intervention.[2][3][4] Inhibition of RIOK2 can disrupt protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[5]
This guide focuses on this compound, a selective inhibitor of RIOK2, and compares its cellular activity with its more potent analog, CQ211, and another notable RIOK2 inhibitor, NSC139021.
Comparative Analysis of RIOK2 Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, CQ211, and NSC139021 in various cancer cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| This compound | HEK293 | Embryonic Kidney | 14,600 nM | NanoBRET | [6] |
| CQ211 | MKN-1 | Gastric Adenocarcinoma | 0.61 µM | Cell Proliferation | [7] |
| HT-29 | Colorectal Adenocarcinoma | 0.38 µM | Cell Proliferation | [7] | |
| NSC139021 | VCaP | Prostate Carcinoma | 0.169 µM | Cell Growth | [8] |
| ERG-positive cancer cells | Various | 30 - 400 nM | Cell Growth | [9][10] |
Note: For NSC139021, a specific IC50 range is provided for ERG-positive cancer cell lines, which include COLO320 (colon), KG-1 (myeloblastic leukemia), and MOLT-4 (lymphoblastic leukemia).[10][11]
RIOK2 Signaling Pathway
The diagram below illustrates the central role of RIOK2 in ribosome biogenesis and its intersection with key cancer-related signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activity of RIOK2 inhibitors.
Cell Viability Assay (CCK-8 Protocol)
This protocol is for determining the cytotoxic effects of RIOK2 inhibitors on cancer cell lines using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
RIOK2 inhibitors (this compound, CQ211, NSC139021) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the RIOK2 inhibitors in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of RIOK2 Pathway
This protocol describes the detection of RIOK2 and downstream signaling proteins by Western blot.
Materials:
-
Cancer cell lines
-
RIOK2 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIOK2, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with RIOK2 inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. GAPDH is commonly used as a loading control.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the activity of RIOK2 inhibitors in cell lines.
Conclusion
This guide provides a comparative analysis of this compound and other RIOK2 inhibitors, highlighting their varying potencies across different cancer cell lines. While this compound shows low cellular activity, its analog CQ211 and the alternative inhibitor NSC139021 demonstrate significantly higher potency. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers investigating the therapeutic potential of RIOK2 inhibition. Further studies are warranted to expand the cell line panel for a more comprehensive cross-validation and to elucidate the precise molecular mechanisms underlying the observed differential activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ERGi-USU|NSC139021 [dcchemicals.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Riok2-IN-1 vs. First-Generation Kinase Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the pursuit of novel molecular targets is paramount. While first-generation kinase inhibitors have revolutionized treatment for various malignancies by targeting well-established oncogenic kinases, the focus is expanding to atypical kinases that play crucial roles in cancer cell biology. This guide provides a detailed comparison of Riok2-IN-1, a representative inhibitor of the atypical kinase RIOK2, with the principles and performance of first-generation kinase inhibitors.
Introduction to RIOK2: An Atypical Kinase Target
RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase essential for the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell proliferation.[1][2][3][4] Unlike typical protein kinases, RIOKs are characterized by a distinct kinase fold and are thought to function primarily as ATPases.[3][4] Elevated expression of RIOK2 has been linked to poor prognosis in several cancers, including non-small-cell lung cancer, glioblastoma, and oral squamous cell carcinoma, making it an attractive therapeutic target.[2][3][5] Inhibition of RIOK2 has been shown to impede cancer cell growth, induce cell cycle arrest, and promote apoptosis.[2][6]
First-Generation Kinase Inhibitors: The Established Paradigm
First-generation kinase inhibitors represent a landmark in precision medicine. These small molecules typically target the ATP-binding site of well-characterized oncogenic protein kinases, such as BCR-ABL in chronic myeloid leukemia (imatinib) and EGFR in non-small cell lung cancer (gefitinib, erlotinib). Their development has significantly improved patient outcomes. However, their efficacy can be limited by the development of resistance, often through mutations in the target kinase's ATP-binding pocket, and off-target effects due to the conserved nature of the ATP-binding site across the kinome.
Comparative Analysis: this compound and First-Generation Inhibitors
This section provides a comparative overview of this compound and first-generation kinase inhibitors, focusing on their mechanism of action, specificity, and the signaling pathways they modulate.
| Feature | This compound (and its derivatives) | First-Generation Kinase Inhibitors |
| Target Class | Atypical Serine/Threonine Kinase (RIOK2) | Primarily Tyrosine and Serine/Threonine Protein Kinases |
| Primary Function of Target | Ribosome biogenesis, cell cycle progression[2][3][6] | Signal transduction, cell growth, proliferation, survival |
| Mechanism of Action | ATP-competitive inhibition of RIOK2's ATPase activity[3][4][7] | ATP-competitive inhibition of protein kinase activity |
| Cellular Effects | Inhibition of pre-40S ribosome maturation, decreased protein synthesis, cell cycle arrest (G2/M), apoptosis[2][6][8] | Blockade of oncogenic signaling pathways, cell cycle arrest, apoptosis |
| Reported IC50/Kd | This compound: Kd = 150 nM, IC50 = 14,600 nM (low cellular activity)[9] | Varies widely depending on the inhibitor and target (typically in the nM to low µM range) |
| Improved Derivatives | CQ211 (improved in vitro and in vivo activity)[9]; CQ627 (molecular glue degrader, DC50 = 410 nM)[6] | Second and third-generation inhibitors developed to overcome resistance |
Signaling Pathways and Experimental Workflows
The signaling pathways affected by RIOK2 inhibition are distinct from those targeted by many first-generation kinase inhibitors, offering a novel therapeutic avenue. RIOK2 is implicated in pathways crucial for cell growth and survival, including the MAPK and PI3K/Akt/mTOR pathways.[1][10][11]
Caption: RIOK2's role in key oncogenic signaling pathways.
The experimental workflow to assess the efficacy of a RIOK2 inhibitor typically involves a series of in vitro and in vivo assays.
Caption: A typical experimental workflow for evaluating RIOK2 inhibitors.
Experimental Protocols
Below are summarized methodologies for key experiments used to characterize RIOK2 inhibitors.
1. Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency of an inhibitor against RIOK2.
-
Method: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. Recombinant RIOK2 is incubated with the inhibitor at various concentrations and ATP. The kinase activity is measured by the amount of phosphorylated substrate or ATP consumption. The IC50 value is then calculated.
2. Cell Proliferation Assay
-
Objective: To assess the effect of the inhibitor on cancer cell growth.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the RIOK2 inhibitor or a vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays like CCK-8 or MTT. The results are used to determine the GI50 (concentration for 50% growth inhibition).[5]
3. Western Blot Analysis
-
Objective: To confirm target engagement and modulation of downstream signaling pathways.
-
Method: Cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against RIOK2, phosphorylated forms of downstream effectors (e.g., p-Akt, p-ERK), and loading controls (e.g., β-actin).[1][5][12]
4. Protein Synthesis Assay
-
Objective: To measure the impact of RIOK2 inhibition on global protein synthesis.
-
Method: A non-radioactive method using O-propargyl-puromycin (OPP) is often employed. OPP is an analogue of puromycin that is incorporated into newly synthesized polypeptide chains. After treating cells with the RIOK2 inhibitor, OPP is added. The incorporated OPP can then be detected via click chemistry with a fluorescent azide, and the fluorescence intensity is measured by flow cytometry or microscopy.[2][8]
5. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the RIOK2 inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously injected with human cancer cells. Once tumors are established, the mice are treated with the RIOK2 inhibitor or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis.[5][6][8]
Conclusion
Targeting the atypical kinase RIOK2 with inhibitors like this compound and its more potent derivatives represents a promising strategy in cancer therapy that is distinct from the approach of first-generation kinase inhibitors. By disrupting the fundamental process of ribosome biogenesis, RIOK2 inhibitors offer a novel mechanism of action that could be effective in cancers that are resistant to conventional kinase inhibitors. The ongoing development of more potent and selective RIOK2 inhibitors, including molecular glue degraders, highlights the potential of this approach to expand the arsenal of targeted therapies for cancer. Further research is warranted to fully elucidate the therapeutic potential and safety profile of RIOK2 inhibition in a clinical setting.
References
- 1. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of human RIOK2 bound to a specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of Riok2-IN-1 and RIOK1 Inhibitors for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the RIO kinases, RIOK1 and RIOK2, have emerged as promising targets due to their critical roles in ribosome biogenesis and cell cycle progression. This guide provides a comparative overview of Riok2-IN-1, a selective RIOK2 inhibitor, and representative RIOK1 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. We present a compilation of publicly available experimental data to facilitate an objective comparison of their performance and underlying mechanisms.
At a Glance: Key Inhibitor Characteristics
| Inhibitor | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Key Pathway Interactions |
| This compound | RIOK2 | 150 nM[1] | 14,600 nM (low cellular activity)[1] | mTOR[2] |
| CQ211 (this compound analog) | RIOK2 | 6.1 nM[3][4] | 0.61 µM (MKN-1), 0.38 µM (HT-29)[2] | mTOR[2] |
| Nintedanib | RIOK1 (among other kinases) | Not specified for RIOK1 | Cell growth inhibition in MSI-High CRC cell lines (e.g., 89% inhibition in HCT 116 at 10 µM)[5] | PI3K/AKT[6], RAS[7] |
| Toyocamycin | RIOK1 (and other kinases) | 40 nM[8] | EC50 values from 3.5 to 8.8 nM in prostate cancer cell lines[9] | High toxicity and low selectivity[8] |
Note: The cellular activity data presented here is derived from different studies using various cell lines and experimental conditions, and therefore should not be considered a direct head-to-head comparison.
Delving into the Mechanisms: RIOK1 and RIOK2 Signaling
Both RIOK1 and RIOK2 are atypical serine/threonine kinases essential for the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[7][10] Their overexpression has been linked to the progression of various cancers, including colorectal, gastric, and glioblastoma.[7][11] The signaling pathways influenced by these kinases are critical for cell growth, proliferation, and survival.
Loss of RIOK1 or RIOK2 has been shown to impact the PI3K/AKT/mTOR signaling cascade, a central regulator of cell metabolism and growth.[2][6] Specifically, in glioblastoma, RIOK1 and RIOK2 are implicated in mediating tumorigenesis downstream of EGFR and PI3K signaling.[6] Furthermore, RIOK1 has been shown to play a role in RAS-driven cancers, activating NF-κB signaling and promoting cell cycle progression.[2][7]
Figure 1. Simplified signaling network of RIOK1 and RIOK2 in cancer.
Experimental Protocols
To aid in the design and execution of comparative studies, we provide detailed methodologies for key experiments cited in the literature.
Cell Viability Assays
1. MTS Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan product.
-
Materials: 96-well plates, cell culture medium, MTS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), test compounds.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. MTT Assay
Similar to the MTS assay, this method relies on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble formazan product.
-
Materials: 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Protocol:
-
Follow steps 1-3 of the MTS assay protocol.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at a wavelength between 570 and 590 nm.[3][13]
-
Calculate cell viability relative to the control.
-
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.
-
Materials: Recombinant RIOK1 or RIOK2 enzyme, kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), ATP, substrate (if known), test compounds.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP into the substrate, or non-radiometric methods like ADP-Glo™ Kinase Assay which measures ADP production.[11]
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of inhibitor binding to the target kinase within living cells.[14]
-
Materials: HEK293 cells, expression vectors for NanoLuc®-RIOK2 fusion protein, NanoBRET™ Nano-Glo® Substrate, NanoBRET™ Tracer, test compounds.
-
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-RIOK2 expression vector.
-
Seed the transfected cells into a 96-well plate.
-
Treat the cells with the test inhibitor at various concentrations.
-
Add the NanoBRET™ Tracer and the Nano-Glo® Substrate to the wells.
-
Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader equipped for BRET measurements.[13][15]
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, allowing for the determination of the IC50 value for target engagement.
-
Figure 2. A generalized experimental workflow for comparing kinase inhibitors.
Conclusion
Both RIOK1 and RIOK2 represent viable targets for anti-cancer drug development. While this compound and its more potent analog CQ211 demonstrate high selectivity for RIOK2, their broad-spectrum anti-cancer activity requires further investigation. RIOK1 inhibitors such as Nintedanib have shown promise in specific cancer subtypes, although their multi-kinase activity necessitates careful consideration of off-target effects. The lack of direct comparative studies highlights a critical gap in the field. Future research should focus on head-to-head comparisons of these inhibitors in a panel of relevant cancer cell lines and in vivo models to fully elucidate their therapeutic potential and guide the development of next-generation RIO kinase inhibitors.
References
- 1. protocols.io [protocols.io]
- 2. The Atypical Kinase RIOK1 Promotes Tumor Growth and Invasive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. In vitro kinase assay [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Atypical Kinase RIOK1 Promotes Tumor Growth and Invasive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of nintedanib for the treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro protein kinase assay [bio-protocol.org]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Anti-proliferative Effects of Riok2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Riok2-IN-1 with other RIO Kinase 2 (RIOK2) inhibitors, supported by experimental data. RIOK2, an atypical kinase, is a promising therapeutic target in oncology due to its critical role in ribosome biogenesis and cell cycle progression. Its overexpression is associated with poor prognosis in various cancers, including non-small cell lung cancer, glioblastoma, and acute myeloid leukemia.[1]
Performance Comparison of RIOK2 Inhibitors
The anti-proliferative efficacy of RIOK2 inhibitors is typically evaluated by their binding affinity (Kd) to the RIOK2 protein and their half-maximal inhibitory concentration (IC50) in cancer cell lines. This section summarizes the available quantitative data for this compound and its alternatives.
Table 1: Binding Affinity and Cellular Activity of RIOK2 Inhibitors
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Cell Line | Reference |
| This compound | RIOK2 | 160 nM | 14,600 nM (NanoBRET assay) | HEK293 | [1][2] |
| CQ211 | RIOK2 | 6.1 nM | Not specified in this study | - | [3] |
| NSC139021 | Initially reported as RIOK2 inhibitor, later found to be RIOK2-independent | Not applicable | 5-15 µM (Cell Viability) | U118MG, LN-18, GL261 | [4][5] |
Table 2: Anti-proliferative Activity (IC50) of RIOK2 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CQ211 | MKN-1 | Gastric Cancer | 0.61 | This data is not from a direct search result but is commonly cited alongside this compound development. |
| HT-29 | Colorectal Cancer | 0.38 | This data is not from a direct search result but is commonly cited alongside this compound development. | |
| NSC139021 | U118MG | Glioblastoma | ~10 | [4][6] |
| LN-18 | Glioblastoma | ~10 | [4][6] | |
| GL261 | Glioblastoma (murine) | ~10 | [4][6] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.[7] The data presented here is compiled from multiple sources.
Signaling Pathways
RIOK2 and its inhibitors modulate key signaling pathways involved in cell proliferation and survival.
RIOK2 and the Ras/MAPK Signaling Pathway
RIOK2 is implicated in the Ras/MAPK signaling pathway, a critical cascade that regulates cell growth and division.[8][9][10] Activation of this pathway, often through receptor tyrosine kinases (RTKs), leads to a phosphorylation cascade involving Ras, Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. RIOK2 is thought to play a role in this pathway, and its inhibition can disrupt these pro-proliferative signals.[11]
Caption: RIOK2's role in the Ras/MAPK signaling pathway.
NSC139021 and the Skp2-Mediated Cell Cycle Arrest Pathway
NSC139021 induces G0/G1 cell cycle arrest through a mechanism independent of RIOK2.[4][5] It downregulates the S-phase kinase-associated protein 2 (Skp2), an E3 ubiquitin ligase.[4] This leads to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[4] These inhibitors then suppress the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb) and ultimately blocking the G1/S phase transition.[4]
Caption: NSC139021-induced cell cycle arrest via the Skp2 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-proliferative effects of RIOK2 inhibitors.
Cell Viability Assay (CCK-8 Assay)
This assay is a colorimetric method used to determine the number of viable cells in a sample.
Caption: Workflow for the CCK-8 cell viability assay.
Protocol:
-
Cell Seeding: Seed a suspension of cells (typically 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Protocol:
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in a 6-well plate.[14]
-
Compound Treatment: Treat the cells with the desired concentrations of the inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[6]
-
Fixation and Staining:
-
Colony Counting: Wash away the excess stain, air dry the plates, and count the number of visible colonies (typically >50 cells).[15]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[16]
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[16]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[16] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
References
- 1. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. ossila.com [ossila.com]
- 16. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
A Comparative Guide: Benchmarking Riok2-IN-1 Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Riok2-IN-1, a selective inhibitor of RIO Kinase 2 (RIOK2), against standard-of-care (SoC) therapies for relevant oncological indications. The content is supported by experimental data to benchmark performance and elucidate its mechanism of action.
Introduction: RIOK2 as a Therapeutic Target
RIOK2 is an atypical serine/threonine-protein kinase that plays a pivotal role in the final maturation steps of the 40S ribosomal subunit in the cytoplasm. [1][2]This process is essential for protein synthesis, which is often hyperactivated in rapidly dividing cancer cells to sustain growth. [3]RIOK2 has been identified as a promising therapeutic target as its overexpression is linked to the progression of various human cancers, including glioblastoma (GBM), acute myeloid leukemia (AML), and non-small cell lung cancer. [4]Inhibition of RIOK2 can lead to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells. [2] this compound is a potent and selective inhibitor of RIOK2. [5]However, while it demonstrates high binding affinity, its cellular activity is low, positioning it as a lead compound for the development of more advanced inhibitors like CQ211. [4][5][6]
Mechanism of Action and Signaling Pathways
RIOK2 functions as a key regulator in ribosome biogenesis. [3]Its activity is integrated with major cell growth signaling pathways. The Ras/MAPK pathway, a central system controlling cell proliferation, stimulates post-transcriptional stages of ribosome synthesis, partly by activating RIOK2. Furthermore, RIOK2 is implicated in the PI3K/Akt/mTOR signaling network, which is crucial for cell growth and survival. [7]In cancers like glioblastoma, RIOK2 can enhance the Akt-signaling pathway. [2] The diagram below illustrates the central role of RIOK2 in cellular signaling and ribosome maturation and highlights the point of inhibition by this compound.
Comparative Efficacy Data
To benchmark this compound, we compare its in vitro potency with its more advanced analogue, CQ211, and the standard-of-care chemotherapeutic agent for glioblastoma, Temozolomide (TMZ). Glioblastoma is selected as a relevant disease model where RIOK2 is overexpressed. [8][9]
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Cell Line(s) |
|---|---|---|---|---|
| This compound | RIOK2 | 150 nM [5] | 14,600 nM [5] | Not specified |
| CQ211 | RIOK2 | 6.1 nM [4][6] | 380 nM [6] | HT-29 |
| 610 nM [6] | MKN-1 |
| Temozolomide (SoC) | DNA Alkylation | Not Applicable | ~105-247 µM (72h) [10][11]| U87, A172, T98G |
Note: IC50 values for Temozolomide can vary significantly based on the cell line and experimental duration. [10][12] The data clearly indicates that while this compound has a strong binding affinity for its target, its poor cellular activity limits its direct therapeutic application. [5]However, its chemical scaffold has proven valuable, leading to the development of next-generation inhibitors like CQ211, which exhibit both high affinity and potent cellular activity, with IC50 values in the nanomolar range. [4][6]In contrast, the standard-of-care drug, Temozolomide, operates through a different mechanism (DNA alkylation) and shows efficacy at micromolar concentrations. [10][13] Another RIOK2 inhibitor, NSC139021, has also been investigated. [14]It was shown to inhibit glioblastoma cell proliferation in a dose- and time-dependent manner at concentrations of 5-15 µM, though its effects may be RIOK2-independent. [9]
Experimental Protocols
The following is a representative protocol for a cell proliferation assay, a key experiment for evaluating and comparing the cytotoxic effects of anticancer compounds.
Experiment: Cell Proliferation and Cytotoxicity Assay using CCK-8
This protocol is designed to measure the dose-dependent effect of this compound and a standard-of-care drug on the proliferation of a relevant cancer cell line (e.g., U87 glioblastoma cells).
Materials:
-
Cell Counting Kit-8 (CCK-8) solution * 96-well cell culture plates [15]* Complete culture medium (e.g., DMEM with 10% FBS)
-
U87 glioblastoma cell line
-
This compound, Standard-of-Care drug (e.g., Temozolomide), and vehicle control (e.g., DMSO)
-
Microplate reader (absorbance at 450 nm) [15][16]* Humidified incubator (37°C, 5% CO₂) Methodology:
-
Cell Seeding:
-
Culture and harvest U87 cells during their logarithmic growth phase.
-
Dispense 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well. * Pre-incubate the plate for 24 hours in a humidified incubator to allow for cell adherence. [15]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the standard-of-care drug in complete culture medium.
-
Add 10 µL of each drug concentration to the respective wells. Include vehicle-only wells as a negative control and wells with medium only as a blank control. * Incubate the plate for the desired duration (e.g., 48 or 72 hours). [10]
-
-
Viability Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance (OD) at 450 nm using a microplate reader. [15][17] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentages against the logarithmic drug concentrations to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a selective and potent RIOK2 inhibitor at the biochemical level, but its utility as a standalone therapeutic is hindered by low cellular activity. [5]Its primary value lies in establishing RIOK2 as a druggable target and serving as a foundational chemical scaffold for optimization. The subsequent development of compounds like CQ211, with significantly improved cellular potency, demonstrates the potential of targeting the RIOK2 pathway in oncology. [4][6] When benchmarked against standard-of-care drugs like Temozolomide, RIOK2 inhibitors represent a fundamentally different therapeutic strategy, targeting ribosome biogenesis and protein synthesis rather than inducing direct DNA damage. [3][13]This offers a promising avenue for treating cancers that are resistant to conventional therapies or for use in combination regimens. Further preclinical and clinical studies with optimized RIOK2 inhibitors are warranted to fully evaluate their therapeutic potential against established standards of care.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NSC139021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 17. cdn.thewellbio.com [cdn.thewellbio.com]
Safety Operating Guide
Safe Disposal and Handling of Riok2-IN-1: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential logistical information and a step-by-step plan for the safe disposal of Riok2-IN-1, a potent and selective RIOK2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices from general chemical safety protocols and data for related compounds to ensure a high standard of safety.
Essential Safety and Handling
Before beginning any procedure, it is critical to handle this compound with appropriate care due to its nature as a bioactive small molecule. Assume the compound is hazardous in the absence of specific toxicological data.
Personal Protective Equipment (PPE): Always wear the following when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.
Step-by-Step Disposal Protocol
Disposal of chemical waste must always comply with local, regional, and national regulations. The following protocol provides a general framework for the safe disposal of this compound.
Step 1: Waste Classification and Segregation
-
Classification: Treat this compound as a hazardous chemical waste. Chemical waste generators are responsible for correctly classifying their waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous, biological, and radioactive waste.
Step 2: Preparing Waste Containers
-
Solid Waste:
-
Place contaminated consumables (e.g., pipette tips, gloves, weigh boats) into a designated, sealable, and clearly labeled hazardous waste container.
-
This container should be a robust, leak-proof plastic bag or drum.
-
-
Liquid Waste:
-
Collect unused solutions or solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container material is compatible with the solvent used (e.g., glass or polyethylene).
-
Do not fill containers to more than 80% capacity to allow for expansion.
-
-
Empty Product Vials: Handle the original, uncleaned containers as you would the product itself.
Step 3: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify all chemical constituents by their full name (e.g., "this compound," "DMSO," "Methanol"). Do not use abbreviations.
-
Indicate the approximate concentrations and volumes.
-
Include the date when the first drop of waste was added.
Step 4: On-Site Storage
-
Store waste containers in the laboratory where the waste was generated while awaiting pickup.
-
Ensure the storage area is secure, well-ventilated, and away from drains or water sources.
-
Secondary containment (e.g., a larger bin or tray) is recommended to contain potential leaks.
Step 5: Final Disposal
-
Arrange for waste pickup and disposal through your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste management company.
-
Never dispose of this compound or its containers in the regular trash or pour it down the drain.
Compound Data
The following table summarizes key biochemical data for this compound and a related, improved inhibitor, CQ211. This data is provided for informational purposes as part of a comprehensive safety profile.
| Compound | Target | Parameter | Value | Reference |
| This compound | RIOK2 | Kd | 150 nM | |
| RIOK2 | Cellular IC50 | 14,600 nM | ||
| CQ211 | RIOK2 | Kd | 6.1 nM | |
| HT-29 cells | IC50 | 0.38 µM | ||
| MKN-1 cells | IC50 | 0.61 µM |
RIOK2 Signaling and Trafficking Workflow
RIOK2 is an atypical kinase essential for the maturation of the 40S ribosomal subunit. Its function involves a coordinated cycle of nuclear import, incorporation into pre-40S particles, export to the cytoplasm, and release for recycling. The Ras/MAPK signaling pathway can regulate this process through RSK-mediated phosphorylation of RIOK2, which promotes its release from cytoplasmic pre-40S particles, thereby stimulating ribosome synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
